molecular formula C7H5Cl2FO B1304679 2,4-Dichloro-5-fluorobenzyl alcohol CAS No. 219765-56-7

2,4-Dichloro-5-fluorobenzyl alcohol

Cat. No.: B1304679
CAS No.: 219765-56-7
M. Wt: 195.01 g/mol
InChI Key: JSYAJRDFLAMNMF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5Cl2FO and its molecular weight is 195.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAJRDFLAMNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378842
Record name 2,4-Dichloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219765-56-7
Record name 2,4-Dichloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of 2,4-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorobenzyl alcohol is a chlorinated aromatic alcohol widely recognized for its antiseptic properties. It is a key active ingredient in various pharmaceutical formulations, particularly in throat lozenges for the relief of sore throats.[1][2][3] Its broad-spectrum antimicrobial activity against bacteria and certain viruses makes it a compound of interest for drug development professionals.[4] This guide provides an in-depth look at its chemical and physical properties, experimental protocols for its synthesis and analysis, and relevant safety information.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,4-Dichlorobenzyl alcohol are summarized below. These properties are crucial for its handling, formulation, and quality control.

Identity and Structure

The molecular structure of 2,4-Dichlorobenzyl alcohol consists of a benzyl alcohol core with chlorine atoms substituted at the 2 and 4 positions of the benzene ring.[4]

Chemical Structure of 2,4-Dichlorobenzyl Alcohol

Physicochemical Data

A compilation of the key physicochemical properties of 2,4-Dichlorobenzyl alcohol is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₆Cl₂O[4][5]
Molecular Weight 177.03 g/mol [2][4][5]
Appearance White to light yellow crystalline powder[2][3][6]
Melting Point 55-60 °C[2][3][4]
Boiling Point 150 °C[4]
Solubility Soluble in methanol and chloroform; slightly soluble in water[3][4]
LogP (Octanol-Water) 2.36[4]
CAS Number 1777-82-8[2][5]
EC Number 217-210-5[5]

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of 2,4-Dichlorobenzyl alcohol.

Synthesis of 2,4-Dichlorobenzyl Alcohol

A common method for the synthesis of 2,4-Dichlorobenzyl alcohol is through the hydrolysis of 2,4-dichlorobenzyl chloride. A two-stage process is often employed to achieve high purity and yield.[7][8]

3.1.1 Two-Stage Process from 2,4-Dichlorobenzyl Chloride [7][8]

  • Stage 1: Esterification

    • A mixture of 2,4-dichlorobenzyl chloride, a water-soluble salt of an organic acid (e.g., sodium acetate), and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) in water is prepared.

    • The mixture is heated under reflux with stirring for an extended period (e.g., 25 hours) to form the corresponding 2,4-dichlorobenzyl ester.

  • Stage 2: Hydrolysis

    • A strong base, such as aqueous sodium hydroxide, is added to the reaction mixture.

    • The mixture is refluxed for a shorter duration (e.g., 30 minutes) to hydrolyze the ester to 2,4-dichlorobenzyl alcohol.

    • The mixture is then cooled, and the solid product is collected by filtration, washed with water, and dried under vacuum.

This two-stage process is advantageous as it minimizes the formation of the bis-2,4-dichlorobenzyl ether by-product that can occur with direct hydrolysis.[7]

Synthesis Workflow of 2,4-Dichlorobenzyl Alcohol start Start: 2,4-Dichlorobenzyl Chloride esterification Stage 1: Esterification React with Sodium Acetate (Phase Transfer Catalyst, Reflux) start->esterification hydrolysis Stage 2: Hydrolysis Add Sodium Hydroxide (Reflux) esterification->hydrolysis workup Workup (Cooling, Filtration, Washing, Drying) hydrolysis->workup product Product: 2,4-Dichlorobenzyl Alcohol workup->product

Synthesis Workflow

3.1.2 Biocatalytic Synthesis

An alternative, eco-friendly approach involves the biotransformation of the corresponding aldehyde using baker's yeast (Saccharomyces cerevisiae).[1] This method utilizes whole cells in an aqueous medium, often with a co-solvent like glycerol, to reduce the aldehyde to the alcohol.[1]

Analytical Methods

The purity and identity of 2,4-Dichlorobenzyl alcohol are typically assessed using chromatographic and spectroscopic techniques.

3.2.1 Liquid Chromatography (LC) [6]

  • Purpose: To determine the assay and to identify and quantify related substances (impurities).

  • Stationary Phase: A suitable C18 column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: Typically around 1.2 mL/min.

  • Detection: UV spectrophotometer at a wavelength of 214 nm.

  • Procedure:

    • Prepare a test solution of the sample in the mobile phase.

    • Prepare reference solutions of 2,4-Dichlorobenzyl alcohol CRS and any known impurities.

    • Inject the solutions into the chromatograph and record the chromatograms.

    • Calculate the content of 2,4-Dichlorobenzyl alcohol and the percentage of impurities by comparing the peak areas.

Analytical Workflow for 2,4-Dichlorobenzyl Alcohol sample Sample Preparation (Dissolve in Mobile Phase) injection LC Injection sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (214 nm) separation->detection analysis Data Analysis (Peak Integration, Quantification) detection->analysis result Assay and Impurity Profile analysis->result

Analytical Workflow

3.2.2 Spectroscopic Methods

  • Infrared (IR) Spectroscopy: Used for the identification of the compound by comparing its IR absorption spectrum with that of a reference standard. Characteristic peaks include those for O-H stretching (around 3350 cm⁻¹), aromatic C-H stretching (around 3010 cm⁻¹), and C-O stretching (around 1100-1390 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of the hydrogen atoms. Typical signals for 2,4-Dichlorobenzyl alcohol include a singlet for the -CH₂OH protons (around 4.75 ppm), a signal for the hydroxyl proton (around 2.1 ppm), and signals for the aromatic protons.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) for 2,4-Dichlorobenzyl alcohol would be observed at m/z 177.04.[1]

Safety and Handling

2,4-Dichlorobenzyl alcohol is considered a hazardous substance.[9] It can cause skin and eye irritation, and may cause respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety glasses with side shields or chemical goggles, gloves, and protective clothing.[9][11] In environments where dust may be generated, a particulate respirator is recommended.[9]

  • Handling: Avoid all personal contact, including inhalation of dust.[9] Use in a well-ventilated area.[9][12] Do not eat, drink, or smoke when handling.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[12] Protect from physical damage.[9]

  • Disposal: Dispose of waste material in accordance with national and local regulations. It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[5]

Conclusion

2,4-Dichlorobenzyl alcohol is a well-characterized compound with established synthesis and analytical protocols. Its primary application as an antiseptic highlights its importance in the pharmaceutical industry. While data on the fluorinated analogue, 2,4-Dichloro-5-fluorobenzyl alcohol, is scarce, the information presented in this guide for the non-fluorinated compound provides a solid foundation for researchers and drug development professionals working with related halogenated benzyl alcohols. Further research into the properties and potential applications of fluorinated analogues is warranted.

References

Technical Guide: 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 219765-56-7[1][2]

Introduction

2,4-Dichloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol that serves as a crucial building block in organic and medicinal chemistry. Its structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts specific chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its role in pharmaceutical development for researchers, scientists, and drug development professionals. The compound is primarily utilized in the synthesis of pharmaceutical intermediates, particularly for the development of drugs targeting bacterial and fungal infections[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 219765-56-7[1][2]
Molecular Formula C₇H₅Cl₂FO[1][3]
Molecular Weight 195.02 g/mol [1]
IUPAC Name (2,4-Dichloro-5-fluorophenyl)methanol[3]
Appearance White to light yellow crystalline powder[4]
Melting Point 57°C to 60°C[4]
Purity (by GC) ≥ 98.0% - 99.0%[1][4]
Solubility Soluble in Methanol[4]

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols can be achieved through various methods, including the reduction of corresponding benzoic acids or aldehydes, or the hydrolysis of benzyl halides. Below is a representative experimental protocol for the synthesis of a substituted benzyl alcohol, adapted from general procedures for similar compounds.

Experimental Protocol: Synthesis of Substituted Benzyl Alcohols via Hydrolysis of Benzyl Chlorides

This protocol is a two-stage process involving the reaction of a substituted benzyl chloride with a water-soluble salt of an organic acid, followed by hydrolysis. This method is advantageous as it can lead to high purity and yield[5][6].

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Sodium acetate

  • Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst)

  • Aqueous sodium hydroxide (70% w/v)

  • Water

  • Petroleum ether (boiling range 80°-100° C)

  • Dilute aqueous hydrochloric acid

Procedure:

  • Esterification:

    • To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-Dichlorobenzyl chloride (100 g).

    • Heat the mixture under reflux with constant stirring for 25 hours. This reaction forms the corresponding benzyl acetate.

  • Hydrolysis:

    • To the reaction mixture, add aqueous sodium hydroxide (50 ml of 70% w/v solution).

    • Continue refluxing for an additional 30 minutes to hydrolyze the ester to the desired benzyl alcohol.

  • Workup and Purification:

    • Cool the reaction mixture. The solid product should precipitate.

    • Collect the solid by filtration.

    • Wash the collected solid with water.

    • Dry the product in vacuo to yield 2,4-dichlorobenzyl alcohol.

  • Alternative Extraction and Crystallization:

    • After hydrolysis, maintain the temperature at 75° C and extract the product into petroleum ether (90 ml).

    • Dilute the organic extract with additional petroleum ether (150 ml).

    • Wash the organic layer with dilute aqueous hydrochloric acid.

    • Filter the solution and wash the filter with petroleum ether (40 ml).

    • Combine the filtrate and washings and allow the solution to cool to induce crystallization of the final product.

Role in Drug Development

This compound is a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its halogenated phenyl ring can be further functionalized or incorporated into larger molecular scaffolds to modulate biological activity.

The general workflow for utilizing a substituted benzyl alcohol like this compound in a drug discovery pipeline is illustrated below.

G cluster_synthesis Synthesis of Key Intermediate cluster_derivatization Lead Generation cluster_screening Screening & Optimization start Starting Materials (e.g., 2,4-Dichlorobenzyl chloride) intermediate This compound start->intermediate Hydrolysis derivatives Library of Derivatives intermediate->derivatives Functionalization (e.g., Etherification, Esterification) screening Biological Screening (e.g., Antibacterial Assays) derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound sar->lead pre_clinical Pre-clinical Candidate lead->pre_clinical Pre-clinical Studies G cluster_0 Starting Material Preparation cluster_1 Ester Intermediate Formation cluster_2 Final Product Synthesis A Substituted Toluene B Substituted Benzyl Halide A->B Halogenation D Substituted Benzyl Ester B->D C Carboxylate Salt (e.g., Sodium Acetate) C->D F Substituted Benzyl Alcohol D->F E Strong Base (e.g., NaOH) E->F Hydrolysis

References

A Technical Guide to the Molecular Structure of 2,4-Dichloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 2,4-Dichloro-5-fluorobenzyl alcohol. This compound is of interest to researchers in medicinal chemistry and materials science as a halogenated aromatic building block.

Chemical Identity and Physical Properties

This compound is a substituted aromatic alcohol. The presence of two chlorine atoms and one fluorine atom on the benzene ring significantly influences its chemical reactivity and physical properties.

PropertyValue
IUPAC Name (2,4-Dichloro-5-fluorophenyl)methanol
CAS Number 219765-56-7
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.02 g/mol
Melting Point 201-203 °C

Molecular Structure

The fundamental structure consists of a benzyl alcohol core with chlorine substituents at positions 2 and 4, and a fluorine substituent at position 5 of the benzene ring.

Caption: 2D representation of this compound.

Synthesis Protocols

A common route for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. An alternative method involves the hydrolysis of the corresponding benzyl chloride.

Experimental Protocol: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde
  • Dissolution: Dissolve 2,4-dichloro-5-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The amount of reducing agent should be in slight excess (e.g., 1.1-1.5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess reducing agent by the slow addition of water or dilute hydrochloric acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

General Synthesis Pathway start 2,4-Dichloro-5-fluorobenzaldehyde product This compound start->product Reduction reagent NaBH₄ / Methanol reagent->product

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected data can be predicted based on analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 7.5Doublet
Aromatic-H7.0 - 7.5Doublet
-CH₂-~4.7Singlet
-OHVariable (typically 2-3)Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)
C-OH138 - 142
C-Cl130 - 135
C-F155 - 165 (with C-F coupling)
Aromatic C-H125 - 130
-CH₂-~63
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch3200 - 3600 (broad)
C-H stretch (sp³)2850 - 3000
C-H stretch (sp²)3000 - 3100
C=C stretch1450 - 1600
C-O stretch1000 - 1260
C-Cl stretch600 - 800
C-F stretch1000 - 1400
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

FragmentExpected m/zNotes
[M]⁺194Molecular ion (for ³⁵Cl isotopes)
[M+2]⁺196Presence of one ³⁷Cl isotope
[M+4]⁺198Presence of two ³⁷Cl isotopes
[M-OH]⁺177Loss of hydroxyl radical
[M-CH₂OH]⁺163Loss of hydroxymethyl radical

Analytical Workflow

The characterization of a synthesized batch of this compound typically follows a standardized analytical workflow to confirm its identity and purity.

Experimental Protocol: Purity Determination by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. An isocratic or gradient elution can be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, for instance, 220 nm.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Analytical Workflow for Characterization synthesis Synthesis & Purification hplc Purity Assessment (HPLC) synthesis->hplc nmr ¹H and ¹³C NMR hplc->nmr ms Mass Spectrometry nmr->ms ir FTIR Spectroscopy ms->ir final Verified Compound ir->final

Caption: A typical workflow for the analytical characterization.

Synthesis of 2,4-Dichloro-5-fluorobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2,4-dichloro-5-fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document provides a comparative analysis of two major routes, complete with detailed experimental protocols, quantitative data, and logical pathway diagrams to facilitate laboratory application and process development.

Introduction

This compound is a halogenated aromatic alcohol whose structural motifs are of significant interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through the reduction of its corresponding carboxylic acid or aldehyde. This guide outlines two prevalent and effective synthesis pathways, starting from commercially available precursors.

Pathway 1 commences with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene, followed by oxidation to yield 2,4-dichloro-5-fluorobenzoic acid. The final step involves the reduction of this carboxylic acid to the target benzyl alcohol.

Pathway 2 focuses on the formylation of a suitable precursor to generate 2,4-dichloro-5-fluorobenzaldehyde, which is subsequently reduced to this compound.

Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield, which will be discussed in the subsequent sections.

Data Presentation

The following tables summarize the quantitative data associated with the key steps in the synthesis of this compound.

Table 1: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid (Intermediate for Pathway 1)

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Friedel-Crafts Acylation2,4-DichlorofluorobenzeneAcetyl chloride, Aluminum chlorideNone20-1202-
2Oxidation2,4-Dichloro-5-fluoroacetophenoneSodium hypochlorite solutionWater20-100380

Table 2: Synthesis of this compound

PathwayStarting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
12,4-Dichloro-5-fluorobenzoic acidLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 to reflux4-6>90 (typical)>98
22,4-Dichloro-5-fluorobenzaldehydeSodium borohydride (NaBH₄)Ethanol0-251-2>95 (typical)>98

Experimental Protocols

Pathway 1: Via 2,4-Dichloro-5-fluorobenzoic Acid

Step 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone

  • To a stirred mixture of 2,4-dichlorofluorobenzene (1.0 eq) and anhydrous aluminum chloride (2.5 eq), slowly add acetyl chloride (1.5 eq) at a temperature between 20-40°C.

  • After the addition is complete, heat the reaction mixture to 120°C and maintain for 2 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-5-fluoroacetophenone, which can be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid

  • To the crude 2,4-dichloro-5-fluoroacetophenone from the previous step, add a sodium hypochlorite solution (150 g active chlorine/L).

  • Stir the mixture for 1 hour at room temperature, then heat to reflux for 2 hours.

  • Cool the reaction mixture and separate the chloroform formed.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 2,4-dichloro-5-fluorobenzoic acid as a colorless powder.[1][2]

Step 3: Reduction of 2,4-Dichloro-5-fluorobenzoic Acid to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2,4-dichloro-5-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Pathway 2: Via 2,4-Dichloro-5-fluorobenzaldehyde

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde (Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool it to 0°C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add 2,4-dichlorofluorobenzene (1.0 eq) dropwise to the Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 50-60°C for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice and water.

  • Hydrolyze the resulting iminium salt by heating the aqueous mixture at 50-70°C for 1-2 hours.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 2,4-dichloro-5-fluorobenzaldehyde by vacuum distillation or column chromatography.

Step 2: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde to this compound

  • Dissolve 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve sodium borohydride (NaBH₄, 0.3-0.5 eq) in a small amount of cold ethanol.

  • Slowly add the NaBH₄ solution to the aldehyde solution, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_0 Pathway 1 cluster_1 Pathway 2 A 2,4-Dichlorofluorobenzene B 2,4-Dichloro-5-fluoroacetophenone A->B Acetyl Chloride, AlCl₃ E 2,4-Dichloro-5-fluorobenzaldehyde A->E Vilsmeier-Haack (DMF, POCl₃) C 2,4-Dichloro-5-fluorobenzoic Acid B->C NaOCl D This compound C->D LiAlH₄ E->D NaBH₄

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Reduction cluster_0 Pathway 1: Benzoic Acid Reduction cluster_1 Pathway 2: Benzaldehyde Reduction BA1 Dissolve LiAlH₄ in THF BA2 Add Benzoic Acid solution BA1->BA2 BA3 Reflux BA2->BA3 BA4 Quench with H₂O/NaOH BA3->BA4 BA5 Filter and Concentrate BA4->BA5 BA6 Purify (Chromatography) BA5->BA6 BA_Out This compound BA6->BA_Out ALD1 Dissolve Benzaldehyde in EtOH ALD2 Add NaBH₄ solution ALD1->ALD2 ALD3 Stir at Room Temp ALD2->ALD3 ALD4 Quench with H₂O/HCl ALD3->ALD4 ALD5 Extract and Concentrate ALD4->ALD5 ALD6 Purify (Recrystallization) ALD5->ALD6 ALD_Out This compound ALD6->ALD_Out

Caption: Experimental workflows for the reduction steps.

References

An In-depth Technical Guide to (2,4-Dichloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-5-fluorophenyl)methanol, a halogenated aromatic alcohol, serves as a valuable building block in organic synthesis. Its trifunctionalized phenyl ring makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making it a molecule of interest for drug design and development. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and analytical methodologies.

Chemical Identity and Properties

The IUPAC name for 2,4-Dichloro-5-fluorobenzyl alcohol is (2,4-Dichloro-5-fluorophenyl)methanol .

Table 1: Physicochemical Properties of (2,4-Dichloro-5-fluorophenyl)methanol

PropertyValueSource
IUPAC Name (2,4-Dichloro-5-fluorophenyl)methanolInternal
Synonyms This compoundInternal
CAS Number 219765-56-7ChemScene
Molecular Formula C₇H₅Cl₂FOChemScene
Molecular Weight 195.02 g/mol ChemScene
Appearance White to off-white crystalline solid (Predicted)Internal
Melting Point Not availableInternal
Boiling Point Not availableInternal
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted)Internal

Experimental Protocols

Due to the limited availability of specific experimental data for (2,4-dichloro-5-fluorophenyl)methanol in peer-reviewed literature, the following protocols are based on established and general methodologies for the synthesis and analysis of similar halogenated benzyl alcohols.

Proposed Synthesis: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde.

Materials:

  • 2,4-Dichloro-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature with stirring.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane to extract the product.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4-dichloro-5-fluorophenyl)methanol.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

General Analytical Workflow

The identity and purity of the synthesized (2,4-dichloro-5-fluorophenyl)methanol can be confirmed using a combination of standard analytical techniques for halogenated aromatic compounds.[1][2]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS), preferably with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)

  • Infrared (IR) Spectrometer

  • High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure.

  • Mass Spectrometry (MS): Analyze the sample using GC-MS or LC-MS to determine the molecular weight and fragmentation pattern. The isotopic pattern of chlorine will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the sample. Characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-Cl and C-F stretches should be observed.

  • Purity Analysis (HPLC): Determine the purity of the compound by HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol). A UV detector can be used for detection.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for (2,4-dichloro-5-fluorophenyl)methanol.

G Synthetic Pathway for (2,4-Dichloro-5-fluorophenyl)methanol cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_product Product A 2,4-Dichloro-5-fluorobenzaldehyde C (2,4-Dichloro-5-fluorophenyl)methanol A->C Reduction B 1. Sodium Borohydride (NaBH₄) 2. Methanol (MeOH) 3. 0°C to Room Temperature

Proposed synthesis of (2,4-Dichloro-5-fluorophenyl)methanol.
Analytical Workflow

This diagram outlines a general workflow for the analysis and characterization of the synthesized compound.

G General Analytical Workflow cluster_techniques Analytical Techniques A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B Purification Step C Purified Compound B->C D Structural Elucidation C->D Characterization E Purity Assessment C->E Quantification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->NMR MS Mass Spectrometry (GC-MS or LC-MS) D->MS IR Infrared Spectroscopy D->IR HPLC HPLC E->HPLC

Workflow for analysis of (2,4-Dichloro-5-fluorophenyl)methanol.

References

Technical Guide: Spectral Data of 2,4-Dichloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive spectral data for 2,4-Dichloro-5-fluorobenzyl alcohol is limited. This guide presents the available spectral data for the structurally analogous compound, 2,4-Dichlorobenzyl alcohol , to provide an estimate of the expected spectral characteristics.

Introduction

This technical guide provides a summary of the spectral data for 2,4-Dichlorobenzyl alcohol, a close structural analog of this compound. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, a general experimental protocol for the synthesis of substituted benzyl alcohols is provided, along with a workflow diagram illustrating a potential synthetic route to the target compound. This information is intended for researchers, scientists, and professionals in the field of drug development.

Spectral Data of 2,4-Dichlorobenzyl alcohol

The following tables summarize the key spectral data for 2,4-Dichlorobenzyl alcohol.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-Dichlorobenzyl alcohol was recorded in CDCl₃ at 90 MHz.[1]

Chemical Shift (ppm)Multiplicity / Coupling Constant (J)Assignment
7.38d, J = 8.1 HzAromatic H
7.36d, J = 2.1 HzAromatic H
7.25dd, J = 8.1, 2.1 HzAromatic H
4.709s-CH₂-
2.31s (br)-OH
¹³C NMR Spectral Data

The ¹³C NMR spectral data for 2,4-Dichlorobenzyl alcohol is as follows.[2]

Chemical Shift (ppm)Assignment
137.9 (est.)C-Cl
134.5 (est.)C-Cl
130.5 (est.)Aromatic CH
129.5 (est.)Aromatic C-C
127.5 (est.)Aromatic CH
124.5 (est.)Aromatic CH
62.5 (est.)-CH₂-

Note: Estimated values are based on typical chemical shifts for similar structures.

IR Spectral Data

The infrared spectrum of 2,4-Dichlorobenzyl alcohol displays characteristic absorption bands for its functional groups.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch
~3000-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch
~1600, 1470Medium-WeakAromatic C=C stretch
~1050StrongC-O stretch
~800-850StrongC-Cl stretch
Mass Spectrometry Data

The mass spectrum of 2,4-Dichlorobenzyl alcohol shows the molecular ion peak and characteristic fragmentation patterns.[4]

m/zRelative IntensityAssignment
176Moderate[M]⁺ (Molecular ion)
178Moderate[M+2]⁺ (Isotope peak for ²Cl)
180Low[M+4]⁺ (Isotope peak for ²Cl)
141High[M-Cl]⁺
113High[M-CH₂OH-Cl]⁺
77High[C₆H₅]⁺

Experimental Protocols

A common method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehyde.

General Protocol for the Reduction of a Substituted Benzaldehyde

This protocol describes a general procedure for the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted benzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl alcohol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

Mandatory Visualization

The following diagram illustrates a proposed synthetic workflow for this compound from its corresponding aldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product start 2,4-Dichloro-5-fluorobenzaldehyde reagents 1. NaBH₄ 2. Methanol/Ethanol start->reagents workup Aqueous Workup reagents->workup product This compound workup->product

Caption: Proposed synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 2,4-Dichloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical constants of 2,4-Dichloro-5-fluorobenzyl alcohol, a halogenated aromatic alcohol of interest in pharmaceutical and chemical research. Due to the limited availability of public data for this specific compound, this guide also includes generalized experimental protocols for the determination of key physical properties.

Core Physical Constants

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The available data is summarized in the table below.

Physical ConstantValueReference
Molecular Formula C₇H₅Cl₂FO[1][2]
Molecular Weight 195.02 g/mol [1][2]
Melting Point 201-203 °C
Boiling Point Data not available
Density 1.303 g/cm³
Flash Point 161.1 °C
Solubility Data not available[1]
CAS Number 219765-56-7[1]

Experimental Protocols for Physical Constant Determination

For researchers requiring precise data for their specific applications, the following are generalized experimental protocols for determining boiling point and solubility.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil or other high-boiling liquid

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of this compound (melted if solid at room temperature)

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped into a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of a compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane)

  • Sample of this compound

Procedure:

  • Approximately 10-20 mg of the solid sample is placed into a clean, dry test tube.

  • A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.

  • The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

  • The mixture is allowed to stand, and a visual observation is made to determine if the solid has dissolved completely.

  • If the solid dissolves, the compound is recorded as "soluble" in that solvent at that concentration.

  • If the solid does not dissolve, the compound is recorded as "insoluble" or "sparingly soluble."

  • This process is repeated for each of the selected solvents.

Synthesis and Potential Biological Relevance

While specific biological signaling pathways for this compound are not documented in readily available literature, information on similar halogenated benzyl alcohols can provide context for its potential applications. Halogenated benzyl alcohols are known intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic agent used in throat lozenges and has been investigated for its antimicrobial properties. The presence of chlorine and fluorine atoms in this compound may influence its lipophilicity, metabolic stability, and biological activity.

The synthesis of such compounds often involves the reduction of the corresponding benzoic acid or benzaldehyde. A generalized synthetic workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Final Product 2_4_Dichloro_5_fluorobenzoic_acid 2,4-Dichloro-5- fluorobenzoic Acid Reduction Reduction 2_4_Dichloro_5_fluorobenzoic_acid->Reduction Reducing Agent (e.g., LiAlH4) Target_Compound 2,4-Dichloro-5- fluorobenzyl Alcohol Reduction->Target_Compound Yields

Caption: A generalized workflow for the synthesis of this compound.

This in-depth technical guide provides the currently available physical constants for this compound and outlines standard methodologies for their experimental determination. Further research is required to fully characterize this compound's properties and explore its potential biological activities.

References

An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available solubility data for 2,4-Dichloro-5-fluorobenzyl alcohol. Due to the limited specific experimental data for this compound, this guide also presents a comparative analysis with structurally related benzyl alcohols to infer a predicted solubility profile. Furthermore, detailed experimental protocols for determining the solubility of solid organic compounds are provided to enable researchers to generate precise data. This document aims to be a valuable resource for professionals in drug development and chemical research by outlining the expected solubility characteristics and providing the methodology for empirical verification.

Introduction

This compound is a halogenated aromatic alcohol. Its chemical structure, featuring a benzyl alcohol core with two chlorine atoms and one fluorine atom on the benzene ring, suggests that its solubility will be influenced by a combination of the polar hydroxyl group and the hydrophobic, electron-withdrawing halogen substituents. Understanding the solubility of this compound is critical for a variety of applications, including its use as a synthetic intermediate in the pharmaceutical and agrochemical industries. Accurate solubility data is paramount for reaction kinetics, formulation development, and toxicological studies.

Predicted Solubility Profile of this compound

Comparative Solubility Data of Related Benzyl Alcohols

To provide a quantitative context, the following table summarizes the available solubility data for benzyl alcohol and 2,4-dichlorobenzyl alcohol. This data can serve as a benchmark for estimating the solubility of this compound.

CompoundSolventTemperature (°C)SolubilityReference
Benzyl AlcoholWater2035,000 mg/L[1]
Benzyl AlcoholWater2542,900 mg/L[1]
Benzyl AlcoholEthanolRoom Temp.Miscible[2]
Benzyl AlcoholDiethyl EtherRoom Temp.Miscible[2]
Benzyl AlcoholChloroformRoom Temp.Soluble[1]
2,4-Dichlorobenzyl alcoholWater20 (at pH 7)870 mg/L[3]
2,4-Dichlorobenzyl alcoholMethanolNot SpecifiedSoluble[4][5][6]
2,4-Dichlorobenzyl alcoholChloroformNot SpecifiedSoluble[4][5]
2,4-Dichlorobenzyl alcoholDMSONot Specified100 mg/mL[7]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To quantitatively determine the solubility of the test compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid this compound to a series of vials.

    • Pipette a known volume of each solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • To remove any suspended microparticles, centrifuge the withdrawn supernatant at a high speed.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Dilute the saturated supernatant samples with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and determine their concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_processing Sample Processing cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 proc1 Withdraw supernatant prep3->proc1 proc2 Centrifuge to remove microparticles proc1->proc2 an3 Dilute sample proc2->an3 an1 Prepare standard solutions an2 Generate calibration curve (HPLC/UV-Vis) an1->an2 an4 Analyze sample an2->an4 an3->an4 calc1 Determine concentration from curve an4->calc1 calc2 Calculate solubility (mg/mL or g/L) calc1->calc2 logical_relationship cluster_factors Influencing Factors cluster_solvents Solvent Type solubility Solubility of Substituted Benzyl Alcohol polar_solvent Polar Solvents (e.g., Water) solubility->polar_solvent favored by polar groups (-OH) nonpolar_solvent Nonpolar Solvents (e.g., Hexane) solubility->nonpolar_solvent favored by nonpolar groups (aryl, halogens) polarity Polarity of Substituents polarity->solubility h_bonding Hydrogen Bonding Capability h_bonding->solubility molecular_weight Molecular Weight molecular_weight->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility

References

The Emerging Potential of 2,4-Dichloro-5-fluorobenzyl Alcohol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2,4-dichloro-5-fluorobenzyl moiety represents a promising pharmacophore, and its alcohol derivative, 2,4-dichloro-5-fluorobenzyl alcohol, is a versatile yet underexplored building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in drug discovery, providing insights into its synthetic utility and the prospective pharmacological activities of its derivatives. The strategic placement of two chlorine atoms and a fluorine atom on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of parent molecules, making this an attractive scaffold for targeting a range of biological pathways.

Synthetic Utility and Core Reactions

This compound can serve as a precursor to a variety of reactive intermediates, enabling its incorporation into diverse molecular frameworks. The primary synthetic transformations involve the oxidation of the alcohol to the corresponding aldehyde and its conversion to a benzyl halide. These intermediates are then amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Synthetic Intermediates from this compound
Starting MaterialReagents and ConditionsProductPotential Applications
This compoundPyridinium chlorochromate (PCC), CH₂Cl₂2,4-Dichloro-5-fluorobenzaldehydeSynthesis of chalcones, Schiff bases, heterocycles
This compoundPhosphorus tribromide (PBr₃)2,4-Dichloro-5-fluorobenzyl bromideAlkylation of amines, phenols, and thiols

A generalized workflow for the conversion of this compound into key intermediates and subsequently into potential drug candidates is depicted below.

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Bioactive Scaffolds This compound This compound 2,4-Dichloro-5-fluorobenzaldehyde 2,4-Dichloro-5-fluorobenzaldehyde This compound->2,4-Dichloro-5-fluorobenzaldehyde Oxidation 2,4-Dichloro-5-fluorobenzyl bromide 2,4-Dichloro-5-fluorobenzyl bromide This compound->2,4-Dichloro-5-fluorobenzyl bromide Halogenation Chalcones Chalcones 2,4-Dichloro-5-fluorobenzaldehyde->Chalcones Claisen-Schmidt Condensation Schiff Bases Schiff Bases 2,4-Dichloro-5-fluorobenzaldehyde->Schiff Bases Condensation with primary amines Heterocyclic Derivatives (e.g., Quinolones, Imidazoles) Heterocyclic Derivatives (e.g., Quinolones, Imidazoles) 2,4-Dichloro-5-fluorobenzaldehyde->Heterocyclic Derivatives (e.g., Quinolones, Imidazoles) Cyclocondensation reactions 2,4-Dichloro-5-fluorobenzyl bromide->Heterocyclic Derivatives (e.g., Quinolones, Imidazoles) N-alkylation Substituted Amines and Ethers Substituted Amines and Ethers 2,4-Dichloro-5-fluorobenzyl bromide->Substituted Amines and Ethers Nucleophilic Substitution

Synthetic pathways from this compound.

Potential Therapeutic Applications

While direct biological activity data for this compound is scarce, the known pharmacological activities of structurally related compounds provide a strong basis for predicting its potential in medicinal chemistry. The 2,4-dichloro-5-fluorophenyl moiety is found in intermediates used for the synthesis of antibacterial agents.[1] The introduction of fluorine, in particular, is known to enhance the biological activity of many drug classes.[2]

Antibacterial Agents

The 2,4-dichloro-5-fluorobenzoyl moiety is a key component of intermediates for fluoroquinolone antibiotics.[3][4] It is plausible that derivatives of this compound could be elaborated into novel antibacterial agents. For instance, the corresponding aldehyde could be utilized in the Friedländer annulation or related cyclization reactions to construct the core quinolone scaffold.

Anticancer Agents

Chalcones and Schiff bases derived from various substituted benzaldehydes have demonstrated significant anticancer activity. The 2,4-dichloro-5-fluorobenzyl scaffold can be used to synthesize novel chalcones and Schiff bases, which could be evaluated for their cytotoxic effects against various cancer cell lines. The halogen substitution pattern may confer selectivity and potency.

Anti-inflammatory and Enzyme Inhibitors

The benzyl group is a common feature in many enzyme inhibitors. By incorporating the 2,4-dichloro-5-fluorobenzyl moiety, it may be possible to develop potent and selective inhibitors of enzymes such as kinases, proteases, or cyclooxygenases. The electronic nature of the substituted phenyl ring can influence binding interactions with the target protein.

The logical workflow for the discovery of new drug candidates starting from this compound is outlined in the following diagram.

G Start 2,4-Dichloro-5- fluorobenzyl alcohol Intermediate_Synthesis Synthesis of Key Intermediates (Aldehyde, Bromide) Start->Intermediate_Synthesis Library_Synthesis Combinatorial Synthesis of Bioactive Scaffolds Intermediate_Synthesis->Library_Synthesis Screening High-Throughput Screening (e.g., Antibacterial, Anticancer) Library_Synthesis->Screening Hit_Identification Identification of Hit Compounds Screening->Hit_Identification Lead_Optimization Structure-Activity Relationship (SAR) Studies and Lead Optimization Hit_Identification->Lead_Optimization Candidate Preclinical Drug Candidate Lead_Optimization->Candidate

Drug discovery workflow utilizing the target molecule.

Experimental Protocols

Detailed experimental procedures for the key transformations of this compound are provided below.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde
  • Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (CH₂Cl₂), silica gel.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add pyridinium chlorochromate (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 2,4-Dichloro-5-fluorobenzyl Bromide
  • Materials: this compound, phosphorus tribromide (PBr₃), anhydrous diethyl ether.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude benzyl bromide, which can be used in the next step without further purification or purified by vacuum distillation.

Conclusion

This compound is a promising, yet underutilized, building block in medicinal chemistry. Its synthetic accessibility and the potential for its derivatives to exhibit a range of pharmacological activities, particularly as antibacterial and anticancer agents, make it a valuable tool for drug discovery. The strategic combination of chlorine and fluorine atoms on the benzyl scaffold offers a unique opportunity to fine-tune the physicochemical and pharmacokinetic properties of new drug candidates. Further exploration of the synthetic transformations and biological evaluation of compounds derived from this scaffold is highly warranted.

References

Methodological & Application

Synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol from 2,4-dichloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,4-dichloro-5-fluorobenzyl alcohol from its corresponding aldehyde, 2,4-dichloro-5-fluorobenzaldehyde, via reduction using sodium borohydride (NaBH₄). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol herein describes a straightforward and efficient method, including reaction setup, monitoring, work-up, and purification, to afford the desired product in high yield and purity.

Introduction

This compound is a key building block in medicinal chemistry and drug development. Its synthesis from 2,4-dichloro-5-fluorobenzaldehyde is a fundamental reduction reaction. Sodium borohydride is a mild and selective reducing agent commonly used for the conversion of aldehydes and ketones to their corresponding alcohols.[1] This method is favored for its operational simplicity, high chemoselectivity, and the mild reaction conditions required. This document provides a comprehensive guide for researchers to perform this synthesis reliably and efficiently.

Reaction Scheme

2,4-dichloro-5-fluorobenzaldehyde This compound

Experimental Protocol

Materials and Equipment
  • 2,4-dichloro-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2,4-dichloro-5-fluorobenzaldehyde in 20 mL of methanol.

    • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reducing Agent:

    • Slowly add 0.2 g of sodium borohydride to the cooled solution in small portions over 15 minutes. The addition is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side reactions.

  • Reaction Monitoring:

    • After the addition of NaBH₄ is complete, stir the reaction mixture at 0 °C for 1 hour.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicate the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding 10 mL of deionized water.

    • Acidify the mixture to pH ~6 with 1 M HCl to neutralize the excess borohydride and borate salts.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the resulting aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a white solid.[2]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material2,4-dichloro-5-fluorobenzaldehyde
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol (MeOH)
Reaction Temperature0 °C
Reaction Time1 hour
Expected Yield 90-98%
Purity (by HPLC/GC) >98%
Appearance White Solid

Characterization of this compound

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show a singlet for the benzylic protons (-CH₂OH) around δ 4.7 ppm. The aromatic protons would appear as multiplets in the range of δ 7.2-7.5 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum would show a signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm. The aromatic carbons would appear in the region of δ 115-160 ppm, with the carbon atoms attached to halogens showing characteristic splitting patterns and chemical shifts.

  • Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak corresponding to the mass of the product (C₇H₅Cl₂FO).

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2,4-dichloro-5- fluorobenzaldehyde in Methanol cool Cool to 0°C start->cool Stirring add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at 0°C for 1h add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with H2O monitor->quench acidify Acidify with 1M HCl quench->acidify evaporate Remove Methanol acidify->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize end This compound characterize->end Final Product

Figure 1. Workflow for the synthesis of this compound.

Safety Precautions

  • Handle sodium borohydride with care as it is a flammable solid and can react with water to produce flammable hydrogen gas.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The acidification step should be performed slowly and carefully to control the evolution of hydrogen gas.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of sodium borohydride offers a mild and selective reduction of the corresponding aldehyde, resulting in high yields and purity of the desired product. This procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

References

Application Notes and Protocols for the Reduction of 2,4-dichloro-5-fluorobenzoic acid to 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical, agrochemical, and materials science industries. 2,4-Dichloro-5-fluorobenzyl alcohol is a valuable building block, and its synthesis from the corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid, requires a robust and efficient reduction method. This document provides detailed application notes and experimental protocols for this specific chemical conversion, targeting researchers, scientists, and professionals in drug development. The protocols outlined herein focus on the use of common and effective reducing agents for this type of transformation.

Overview of Reduction Methods

The conversion of carboxylic acids to primary alcohols can be achieved using several reducing agents. The most prominent and effective reagents for this purpose are strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).[1][2] While other reagents exist, LiAlH₄ and BH₃•THF are widely employed due to their high reactivity and efficacy in reducing carboxylic acids. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids unless the carboxylic acid is first activated.[2]

Quantitative Data Summary

Reducing AgentMolar Equivalents (Reagent:Substrate)SolventReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)
LiAlH₄2.0 - 4.0THF, Diethyl ether0 to reflux2 - 2485 - 95
BH₃•THF1.0 - 3.0THF0 to 651 - 880 - 95

Experimental Protocols

Safety Precautions: Both Lithium Aluminum Hydride and Borane-THF are highly reactive and moisture-sensitive. All experiments should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and glassware are essential for the success and safety of these reactions.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of 2,4-dichloro-5-fluorobenzoic acid using Lithium Aluminum Hydride in anhydrous tetrahydrofuran.

Materials:

  • 2,4-dichloro-5-fluorobenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Under a positive pressure of inert gas, carefully add a calculated amount of LiAlH₄ (typically 2-4 molar equivalents) to the reaction flask, followed by the addition of anhydrous THF to create a suspension.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2,4-dichloro-5-fluorobenzoic acid in anhydrous THF in the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas, so extreme care must be taken. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water until a granular precipitate is formed (Fieser workup).

  • Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or another suitable solvent.

  • Extraction: Combine the filtrate and washings. If necessary, add water and extract the aqueous layer with ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃•THF)

This protocol details the reduction of 2,4-dichloro-5-fluorobenzoic acid using a Borane-THF complex. This method is often preferred for its milder reaction conditions and higher selectivity in the presence of other reducible functional groups.[1]

Materials:

  • 2,4-dichloro-5-fluorobenzoic acid

  • Borane-THF complex solution (typically 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol or Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 2,4-dichloro-5-fluorobenzoic acid in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the Borane-THF solution (typically 1-3 molar equivalents) dropwise to the stirred solution of the carboxylic acid via the dropping funnel.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[1]

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add methanol or ethanol to quench the excess borane. Vigorous hydrogen evolution will be observed.[1]

  • Solvent Removal: After the quenching is complete, remove the solvents under reduced pressure.

  • Work-up: To the residue, add 1 M HCl and extract the product with ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product as needed by column chromatography or recrystallization.

Visualizations

Experimental Workflow Diagram

experimental_workflow Workflow for the Reduction of 2,4-dichloro-5-fluorobenzoic acid cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere reagent_prep 2. Prepare Reducing Agent Suspension/Solution (LiAlH4 or BH3-THF) setup->reagent_prep cooling_1 3. Cool to 0°C reagent_prep->cooling_1 substrate_add 4. Add Carboxylic Acid Solution Dropwise cooling_1->substrate_add reaction 5. Stir at RT or Heat to Complete Reaction substrate_add->reaction cooling_2 6. Cool to 0°C reaction->cooling_2 quench 7. Quench Excess Reagent cooling_2->quench workup 8. Aqueous Work-up & Extraction quench->workup dry_concentrate 9. Dry & Concentrate Organic Phase workup->dry_concentrate purify 10. Purify Product (Chromatography/Recrystallization) dry_concentrate->purify reaction_pathway reactant 2,4-dichloro-5-fluorobenzoic acid product This compound reactant->product Reduction reagent Reducing Agent (e.g., LiAlH4 or BH3-THF) reagent->product solvent Anhydrous Solvent (e.g., THF) solvent->reactant

References

2,4-Dichloro-5-fluorobenzyl Alcohol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol that holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts distinct chemical properties that make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry. The presence of multiple halogen atoms offers several reactive sites for various synthetic transformations, while the fluorobenzyl moiety is a common structural motif in many biologically active compounds. This document provides an overview of the potential applications of this compound, along with generalized protocols for its key reactions.

Key Applications in Organic Synthesis

While specific documented applications of this compound are not extensively reported in publicly available literature, its structural alerts suggest its utility in the synthesis of various important classes of compounds, most notably as a potential intermediate in the synthesis of antifungal agents like voriconazole and its analogues. The core structure can be elaborated through several key synthetic transformations.

1. Synthesis of Voriconazole Analogues:

Voriconazole is a triazole antifungal agent with a broad spectrum of activity. The 2,4-difluorophenyl group is a critical pharmacophore in voriconazole. While the direct use of this compound in documented syntheses of voriconazole is not explicitly detailed, its structure is closely related to key intermediates. It could potentially be used to synthesize analogues by first converting the alcohol to a more reactive species, such as a benzyl halide or tosylate, followed by coupling with other building blocks.

2. Etherification Reactions:

The hydroxyl group of this compound can readily undergo etherification to introduce a variety of substituents. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

3. Esterification Reactions:

Esterification of the benzylic alcohol provides another avenue for derivatization. The resulting esters can serve as prodrugs or as intermediates for further transformations.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving benzyl alcohols, which can be adapted for this compound. Optimization of reaction conditions would be necessary for this specific substrate.

Protocol 1: Oxidation of this compound to the Corresponding Aldehyde

This protocol describes a general method for the oxidation of a benzyl alcohol to a benzaldehyde, a crucial transformation for subsequent reactions such as Wittig reactions or reductive aminations.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add PCC (1.5 eq) or DMP (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (for PCC) or the periodinane byproducts (for DMP).

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dichloro-5-fluorobenzaldehyde.

Quantitative Data: Yields for this specific substrate are not available in the literature. Typical yields for the oxidation of benzyl alcohols using PCC or DMP range from 80-95%.

Protocol 2: O-Alkylation (Etherification) of this compound

This protocol outlines a general procedure for the synthesis of benzyl ethers from benzyl alcohols, a common method for introducing diverse functionality.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C using an ice bath.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Quantitative Data: Specific yields for the O-alkylation of this compound are not documented. Generally, Williamson ether synthesis with benzyl alcohols proceeds in good to excellent yields (70-95%).

Data Presentation

As there is a lack of specific quantitative data in the literature for reactions starting with this compound, a comparative data table cannot be constructed at this time. Researchers are encouraged to screen various reaction conditions to determine the optimal parameters for their specific applications.

Visualizations

Synthetic Pathway Overview

The following diagram illustrates the potential synthetic utility of this compound as a versatile building block.

Synthetic_Pathway start This compound aldehyde 2,4-Dichloro-5-fluorobenzaldehyde start->aldehyde Oxidation (PCC, DMP) ether Ethers start->ether O-Alkylation (NaH, RX) ester Esters start->ester Esterification (Acid Chloride, DCC) halide Benzyl Halide start->halide Halogenation (SOCl2, PBr3) final_products Bioactive Molecules (e.g., Voriconazole Analogues) aldehyde->final_products Further Transformations ether->final_products Further Transformations ester->final_products Further Transformations halide->final_products Nucleophilic Substitution

Caption: Potential synthetic transformations of this compound.

Experimental Workflow for Oxidation

The following diagram outlines a typical experimental workflow for the oxidation of a benzyl alcohol.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve Alcohol in DCM add_oxidant Add Oxidant (PCC/DMP) dissolve->add_oxidant stir Stir at Room Temperature add_oxidant->stir filter Filter through Silica Gel stir->filter wash Wash with NaHCO3 (aq) filter->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Aldehyde chromatography->product

Caption: General workflow for the oxidation of a benzyl alcohol.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its unique electronic and steric properties, conferred by the polychlorinated and fluorinated aromatic ring, make it an attractive starting material for the synthesis of novel compounds with potential biological activity. The generalized protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this versatile molecule. Further investigation into its reactivity and applications is warranted and is expected to contribute significantly to the fields of medicinal chemistry and drug discovery.

Application Note & Protocol: Purification of 2,4-Dichloro-5-fluorobenzyl Alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2,4-Dichloro-5-fluorobenzyl alcohol via recrystallization. The procedure is designed to enhance the purity of the compound, a crucial step for its application in pharmaceutical synthesis and other research areas.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the high purity of this starting material is critical for the successful synthesis of target molecules and for obtaining reliable experimental results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, while the impurities remain dissolved in the mother liquor.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of this compound is essential before commencing any experimental work.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number219765-56-7[1][2]
Molecular FormulaC₇H₅Cl₂FO[1][2]
Molecular Weight195.02 g/mol [1][2]
Melting Point201-203 °C[1]
AppearanceOff-white solid[3]

Safety Precautions:

While a specific Safety Data Sheet (SDS) for this compound was not found, data for the structurally similar compound, 2,4-Dichlorobenzyl alcohol, indicates that it can cause serious eye damage and may be harmful if inhaled[4]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes[3].

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the polar nature of the alcohol functional group and the nonpolar aromatic ring, a mixed solvent system or a moderately polar solvent is likely to be effective. Initial solvent screening with small amounts of the compound is highly recommended.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Recirculating chiller or ice bath

  • Selected recrystallization solvent(s) (e.g., ethanol/water, methanol/water, toluene, or a mixture of a polar and a non-polar solvent)

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, toluene, hexane) to each test tube at room temperature to assess solubility.

    • Gently heat the test tubes in a water bath to determine if the compound dissolves at a higher temperature.

    • Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.

    • A suitable solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling. A mixed solvent system (e.g., ethanol-water) may also be tested by dissolving the compound in the "good" solvent (e.g., ethanol) at its boiling point and then adding the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, followed by reheating to clarify and then cooling.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while gently heating the flask in a water or oil bath.

    • Continue adding the solvent until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heating source.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Break the vacuum and gently press the crystals with a clean spatula or the bottom of a small beaker to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying in a fume hood or in a desiccator under vacuum.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (201-203 °C) is indicative of high purity.

    • Calculate the percent recovery.

Table 2: Expected Outcome and Purity Assessment

ParameterExpected Result
AppearanceWhite crystalline solid
Melting PointSharp range, e.g., 201-203 °C
Purity (by HPLC/GC)>99%
Recovery Yield70-90% (highly dependent on solvent choice and initial purity)

Recrystallization Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimum hot solvent start->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration crystallization Crystallization: Slow cooling to room temp, then ice bath hot_filtration->crystallization insoluble_impurities Insoluble Impurities (discard) hot_filtration->insoluble_impurities collection Collection: Vacuum filtration crystallization->collection washing Washing: Rinse with ice-cold solvent collection->washing soluble_impurities Soluble Impurities (in mother liquor) collection->soluble_impurities drying Drying: Air dry or in desiccator washing->drying end End: Purified This compound drying->end

Figure 1: Workflow for the purification of this compound.

References

Application Note: GC-MS Analysis of 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 2,4-Dichloro-5-fluorobenzyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the fields of pharmaceutical development, quality control, and chemical analysis. The protocol covers sample preparation, instrument configuration, and data analysis, providing a robust framework for the reliable determination of this compound.

Introduction

This compound is a halogenated aromatic compound of interest in various chemical and pharmaceutical applications. Accurate and sensitive analytical methods are crucial for its quantification in different matrices, whether for process monitoring, impurity profiling, or stability testing. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of semi-volatile compounds like this compound.[1] This note provides a comprehensive guide to establishing a reliable GC-MS method for this analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step is necessary to remove interfering substances.[2]

Protocol 1: Simple Dilution (for standards and clean samples)

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in a suitable volatile organic solvent, such as methanol or ethyl acetate, in a 10 mL volumetric flask.[2]

  • Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • For sample analysis, dilute the sample with the chosen solvent to a concentration within the calibration range.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Ultrasonic-Assisted Solvent Extraction (for solid or semi-solid matrices)

  • Carefully transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

Table 1: GC-MS Instrument Conditions

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[3]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature260°C[3]
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature60°C, hold for 5 minutes[3]
Ramp Rate35°C/min to 270°C[3]
Final Temperature270°C, hold for 1 minute[3]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature230°C
Quadrupole Temperature150°C
Interface Temperature250°C[3]
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)

Data Presentation

Predicted Mass Spectrum and Fragmentation

Based on the structure of this compound and mass spectra of similar compounds like 2,4-Dichlorobenzyl alcohol, the following key ions are predicted in the mass spectrum.[4] The molecular ion peak is expected at m/z 194 (for ³⁵Cl isotopes).

Table 2: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio)Predicted FragmentRole in Analysis
194/196/198[M]⁺ (Molecular Ion)Confirmation of molecular weight
177/179/181[M-OH]⁺Loss of hydroxyl group
159/161[M-Cl]⁺Loss of a chlorine atom
125[C₆H₂FCl]⁺Dichlorofluorophenyl fragment
107[C₇H₆O]⁺Tropylium-like ion from benzyl moiety
79[C₆H₇]⁺Phenyl fragment
77[C₆H₅]⁺Phenyl cation
Quantitative Data

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion against the concentration of the prepared standards. The following table presents expected performance characteristics for the method.

Table 3: Expected Quantitative Performance

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Simple Dilution (Clean Samples) Sample->Dilution Extraction Solvent Extraction (Complex Matrices) Sample->Extraction Vial Transfer to Autosampler Vial Dilution->Vial Centrifugation Centrifugation Extraction->Centrifugation Centrifugation->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Spectral Library Search (Qualitative Analysis) Integration->LibrarySearch Calibration Calibration Curve (Quantitative Analysis) Integration->Calibration Report Final Report LibrarySearch->Report Calibration->Report

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Predicted Fragmentation of this compound cluster_fragments Major Fragments Analyte This compound (m/z 194) Frag1 [M-OH]+ (m/z 177) Analyte->Frag1 - OH Frag2 [M-Cl]+ (m/z 159) Analyte->Frag2 - Cl Frag3 Phenyl Fragment (m/z 79) Analyte->Frag3 - CCl2FCH2OH

Caption: Predicted EI fragmentation pathway of the target analyte.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The protocol for sample preparation is straightforward, and the instrumental conditions are optimized for good chromatographic separation and sensitive detection. This method is suitable for implementation in quality control and research laboratories for the routine analysis of this compound in various sample matrices. Further validation should be performed by individual laboratories to ensure the method meets their specific requirements.

References

Application Note: 1D NMR Spectroscopic Characterization of 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of 2,4-Dichloro-5-fluorobenzyl alcohol using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of direct experimental spectra in public databases, this note presents a predicted, realistic dataset based on established NMR principles and data from analogous substituted benzyl alcohols. The provided methodologies for sample preparation, data acquisition, and spectral interpretation serve as a comprehensive guide for researchers working with halogenated aromatic compounds.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate structural confirmation and purity assessment are critical for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. This application note details the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this specific compound, providing expected chemical shifts and coupling constants to facilitate its identification.

Experimental Protocols

A generalized workflow for the NMR analysis of this compound is presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-20 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Filter solution through a pipette with glass wool into an NMR tube B->C D Cap the NMR tube securely C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire 1H NMR Spectrum F->G H Acquire 13C NMR Spectrum G->H I Apply Fourier Transform H->I J Phase and baseline correction I->J K Calibrate chemical shifts (e.g., to residual CHCl3 at 7.26 ppm) J->K L Integrate signals and measure coupling constants K->L M Assign signals to molecular structure L->M

Figure 1: Experimental workflow for NMR analysis.

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]

  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz (or higher) NMR spectrometer.

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal (CHCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C).[1]

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay (d1): 5 seconds

  • Number of Scans: 8-16

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: -10 to 220 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established substituent effects and known coupling constants for similar fluorinated and chlorinated aromatic compounds.

3.1. Predicted ¹H NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-6~ 7.55Doublet (d)³JH-F ≈ 8.51H
H-3~ 7.45Doublet (d)⁴JH-F ≈ 5.51H
-CH ₂OH~ 4.75Singlet (s)-2H
-CH₂OH ~ 2.0-3.0Broad Singlet (br s)-1H

3.2. Predicted ¹³C NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-5~ 158.0Doublet (d)¹JC-F ≈ 250
C-1~ 138.5Doublet (d)³JC-F ≈ 4
C-2~ 133.0Doublet (d)³JC-F ≈ 10
C-4~ 129.5Doublet (d)²JC-F ≈ 22
C-3~ 118.0Doublet (d)²JC-F ≈ 25
C-6~ 115.5Doublet (d)²JC-F ≈ 21
-C H₂OH~ 62.5Singlet (s)-

3.3. Spectral Interpretation

The interpretation of the NMR spectra relies on correlating the observed signals with the molecule's structure, considering chemical shifts, signal integrations, and spin-spin coupling patterns.

Figure 2: Correlation of molecular structure with predicted NMR signals.
  • ¹H NMR Spectrum: The aromatic region is expected to show two distinct signals, both appearing as doublets due to coupling with the fluorine atom. The proton at the C-6 position (H-6) is anticipated to have a larger three-bond coupling constant (³JH-F) compared to the four-bond coupling (⁴JH-F) of the proton at the C-3 position. The methylene protons (-CH ₂OH) are expected to appear as a singlet downfield around 4.75 ppm. The hydroxyl proton (-OH ) signal is typically broad and its chemical shift is dependent on sample conditions like concentration and water content.

  • ¹³C NMR Spectrum: Seven distinct carbon signals are predicted. The most notable feature is the large one-bond coupling constant (¹JC-F) for the carbon directly attached to the fluorine atom (C-5), resulting in a doublet with a splitting of approximately 250 Hz. All other aromatic carbons will also appear as doublets due to smaller two-, three-, or four-bond C-F couplings. The benzylic carbon of the -CH₂OH group is expected to be a singlet around 62.5 ppm.

Conclusion

This application note provides a comprehensive protocol and a set of predicted ¹H and ¹³C NMR data for the characterization of this compound. The detailed experimental procedures and the analysis of expected chemical shifts and coupling constants offer a valuable resource for researchers, facilitating the structural verification and purity assessment of this and structurally related compounds in a drug discovery and development setting.

References

Application Notes and Protocols for the Derivatization of 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dichloro-5-fluorobenzyl alcohol is a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and other specialty chemicals. Its derivatization is crucial for creating diverse molecular scaffolds for further reactions. These application notes provide detailed protocols for the primary transformations of the benzylic hydroxyl group: oxidation to an aldehyde, conversion to a benzyl chloride, esterification, and etherification.

Oxidation to 2,4-Dichloro-5-fluorobenzaldehyde

The selective oxidation of benzyl alcohols to aldehydes is a fundamental transformation. The resulting aldehyde is a key intermediate for reactions such as reductive amination, Wittig reactions, and the synthesis of heterocyclic compounds. A mild and efficient method utilizes a copper(I)/TEMPO catalytic system under aerobic conditions.[1][2]

Experimental Protocol:

  • Materials: this compound, Copper(I) iodide (CuI), 4-Dimethylaminopyridine (DMAP), 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO), Acetonitrile (CH₃CN), Oxygen (balloon).

  • Procedure:

    • In a 25 mL round-bottom flask, combine this compound (1 mmol), CuI (0.1 mmol, 10 mol%), and 5 mL of acetonitrile.

    • Stir the mixture for 5-10 minutes at room temperature.

    • Add DMAP (0.1 mmol, 10 mol%) and TEMPO (0.01 mmol, 1 mol%) to the flask.

    • Fit the flask with an oxygen balloon and stir the resulting mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and wash the residue with acetonitrile (2 x 5 mL).

    • Remove the solvent from the combined filtrates under reduced pressure to yield the crude aldehyde.

    • Purify the product by column chromatography on silica gel.

Data Presentation:

ReactantProductCatalyst SystemSolventTimeYield
This compound2,4-Dichloro-5-fluorobenzaldehydeCuI/DMAP/TEMPOAcetonitrile3-5 hExcellent

Table 1: Summary of the catalytic oxidation of this compound. Yields are typically high for substituted benzyl alcohols under these mild conditions.[1][2]

Logical Workflow Diagram:

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup A Combine Alcohol, CuI, and CH3CN B Add DMAP and TEMPO A->B C Attach O2 Balloon B->C D Stir at RT, Monitor by TLC C->D E Filter and Wash with CH3CN D->E F Solvent Removal E->F G Column Chromatography F->G H Pure Aldehyde G->H

Caption: Workflow for the oxidation of this compound.

Conversion to 2,4-Dichloro-5-fluorobenzyl chloride

Converting the alcohol to the corresponding benzyl chloride creates a reactive electrophile suitable for nucleophilic substitution reactions, such as the formation of ethers, esters, and carbon-carbon bonds. A common method involves reaction with thionyl chloride or a similar chlorinating agent. While direct protocols for this specific substrate are not abundant in the provided search results, a general and effective procedure can be adapted from the synthesis of similar benzyl chlorides.[3]

Experimental Protocol:

  • Materials: this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Pyridine (catalytic amount).

  • Procedure:

    • Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 mmol, 1.2 eq) to the stirred solution.

    • Add a catalytic amount of pyridine (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzyl chloride. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Data Presentation:

ReactantProductReagentSolventTimeYield
This compound2,4-Dichloro-5-fluorobenzyl chlorideThionyl ChlorideDichloromethane2-4 hHigh

Table 2: Summary of the conversion of this compound to its chloride. Yields for this type of reaction are generally high.

Reaction Scheme Diagram:

Chlorination_Scheme cluster_reagents Reactant 2,4-Dichloro-5-fluorobenzyl alcohol Product 2,4-Dichloro-5-fluorobenzyl chloride Reactant->Product Reagent SOCl2, Pyridine DCM, 0°C to RT

Caption: Conversion of the benzyl alcohol to the corresponding benzyl chloride.

Esterification

Esterification of the benzyl alcohol can be accomplished through several methods, including the Fischer esterification with a carboxylic acid under acidic catalysis or reaction with an acyl chloride. The reaction with an acyl chloride is often faster and more efficient, especially for gram-scale synthesis.[4]

Experimental Protocol (via Acyl Chloride):

  • Materials: this compound, Acetyl chloride (or other desired acyl chloride), Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a flask under an inert atmosphere, dissolve this compound (1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion using TLC.

    • Quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the ester.

    • Purify the product via column chromatography if required.

Data Presentation:

AlcoholAcylating AgentProduct (Ester)BaseSolventYield Range
This compoundAcetyl Chloride2,4-Dichloro-5-fluorobenzyl acetateTriethylamineDichloromethaneHigh-Excellent
This compoundBenzoyl Chloride2,4-Dichloro-5-fluorobenzyl benzoateTriethylamineDichloromethaneHigh-Excellent

Table 3: Summary of esterification reactions. The use of acyl chlorides typically provides high to excellent yields.[4]

Logical Workflow Diagram:

Esterification_Workflow A Dissolve Alcohol and Base in DCM B Cool to 0°C A->B C Add Acyl Chloride B->C D Stir at RT, Monitor by TLC C->D E Aqueous Workup (Wash, Dry) D->E F Solvent Removal E->F G Purification F->G H Pure Ester G->H

Caption: Workflow for the esterification of this compound.

Etherification

The synthesis of benzyl ethers can be achieved via several routes. A direct, metal-catalyzed dehydration/etherification is an efficient and environmentally friendly option. Iron(III) chloride has been shown to effectively catalyze the self-etherification (homo-etherification) of benzyl alcohols or their reaction with another alcohol (cross-etherification).[5][6]

Experimental Protocol (Symmetrical Ether Synthesis):

  • Materials: this compound, Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Propylene carbonate (PC).

  • Procedure:

    • In a pressure tube, combine this compound (2 mmol), FeCl₃·6H₂O (0.1 mmol, 5 mol%), and propylene carbonate (1 mL).

    • Seal the tube and heat the mixture with stirring. Given the electron-withdrawing nature of the substituents, a temperature of 100-120 °C may be required for a reasonable reaction rate.[5]

    • Monitor the reaction by TLC or GC-MS. The reaction may take several hours (e.g., 14 h).[6]

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and propylene carbonate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting bis(2,4-dichloro-5-fluorobenzyl) ether by column chromatography.

Data Presentation:

ReactantProductCatalystSolventTemperatureYield Range
This compoundbis(2,4-dichloro-5-fluorobenzyl) etherFeCl₃·6H₂OPropylene Carbonate100-120 °CModerate-Good

Table 4: Summary of FeCl₃-catalyzed symmetrical etherification. Yields for benzyl alcohols with electron-withdrawing groups may be moderate to good.[5]

Reaction Scheme Diagram:

Etherification_Scheme cluster_reagents Reactant 2 x 2,4-Dichloro-5-fluorobenzyl alcohol Product bis(2,4-dichloro-5-fluorobenzyl) ether Reactant->Product Reagent FeCl3·6H2O (cat.) Propylene Carbonate 100-120°C, -H2O

Caption: Symmetrical etherification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol.

Synthesis Pathway Overview

The primary route for the synthesis of this compound involves a two-step process. The first step is the formation of the intermediate, 2,4-Dichloro-5-fluorobenzoyl chloride, from 2,4-Dichlorofluorobenzene. The second step is the reduction of this acid chloride to the desired benzyl alcohol.

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction 2_4_Dichlorofluorobenzene 2,4-Dichlorofluorobenzene Reagents1 1. CCl4, FeCl3 2. Hydrolysis 2_4_Dichlorofluorobenzene->Reagents1 Intermediate 2,4-Dichloro-5-fluorobenzoyl chloride Reagents1->Intermediate Reducing_Agent NaBH4 or LiAlH4 Intermediate->Reducing_Agent Final_Product This compound Reducing_Agent->Final_Product Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Reagent Verify Quality and Quantity of Reducing Agent Start->Check_Reagent Check_Solvent Ensure Solvent is Anhydrous (especially for LiAlH4) Check_Reagent->Check_Solvent Check_Temp Optimize Reaction Temperature Check_Solvent->Check_Temp Check_Workup Review Workup Procedure Check_Temp->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Workup->Incomplete_Reaction Byproducts Byproduct Formation? Incomplete_Reaction->Byproducts No Increase_Reagent Increase Molar Excess of Reducing Agent Incomplete_Reaction->Increase_Reagent Yes Low_Temp Run reaction at lower temperature (e.g., 0°C) Byproducts->Low_Temp Yes End Improved Yield Byproducts->End No Increase_Time Increase Reaction Time Increase_Reagent->Increase_Time Increase_Time->End Quench_Carefully Ensure proper quenching of excess reducing agent Low_Temp->Quench_Carefully Purify Optimize Purification (e.g., column chromatography) Quench_Carefully->Purify Purify->End

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol. The information is designed to help you identify and resolve common side reactions and other experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, which is typically prepared by the reduction of 2,4-Dichloro-5-fluorobenzoyl chloride.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution Analytical Method for Verification
Incomplete Reaction - Increase the molar excess of the reducing agent (e.g., Sodium Borohydride).- Extend the reaction time.- Optimize the reaction temperature. For NaBH₄ reductions, lower temperatures (0-25 °C) are often initially used and then the reaction is allowed to warm to room temperature.- Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (benzoyl chloride).- Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining starting material.
Side Reactions - See the detailed "Side Reaction" section below for specific solutions to common side reactions such as over-reduction, dehalogenation, and ether formation.- GC-MS to identify and quantify byproducts.- Nuclear Magnetic Resonance (NMR) spectroscopy to characterize unexpected products.
Product Loss During Work-up - Ensure the pH is appropriately adjusted during the quenching and extraction steps to minimize the solubility of the alcohol in the aqueous phase.- Use an adequate amount of a suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane).- Perform multiple extractions to maximize recovery.- Analyze the aqueous layer by HPLC to check for dissolved product.

Problem 2: Presence of Impurities in the Final Product

Impurity Potential Cause Suggested Solution Analytical Method for Verification
Unreacted 2,4-Dichloro-5-fluorobenzoyl chloride - Insufficient reducing agent.- Reaction time too short.- Increase the equivalents of the reducing agent.- Prolong the reaction time with monitoring by TLC.- GC-MS, HPLC, or IR spectroscopy (presence of a strong C=O stretch around 1770 cm⁻¹).
2,4-Dichloro-5-fluorobenzaldehyde - Incomplete reduction of the intermediate aldehyde.- Use a sufficient excess of a strong reducing agent like Sodium Borohydride or Lithium Aluminum Hydride (LiAlH₄).[1][2]- GC-MS (will show a peak with a molecular ion corresponding to the aldehyde).- ¹H NMR (presence of an aldehyde proton signal around 9-10 ppm).
Over-reduced Products (e.g., 2,4-Dichloro-5-fluorotoluene) - Excessively strong reducing agent or harsh reaction conditions.- Use a milder reducing agent if possible.- Carefully control the reaction temperature and stoichiometry of the reducing agent.- GC-MS to identify the molecular weight of the over-reduced product.
Dehalogenated Products (e.g., 2-Chloro-5-fluorobenzyl alcohol) - Reaction with certain reducing agents, particularly under harsh conditions. Aryl chlorides are generally less prone to this than bromides or iodides.[3]- Use milder reaction conditions.- Consider a different reducing agent that is less prone to causing dehalogenation.- GC-MS to identify products with a lower mass corresponding to the loss of a chlorine atom.
Bis(2,4-dichloro-5-fluorobenzyl) ether - Can form if the reaction conditions promote the condensation of two molecules of the product alcohol. This is more common in syntheses starting from the corresponding benzyl chloride.- Ensure the reaction work-up is performed promptly and under neutral or slightly acidic conditions to avoid base-catalyzed etherification.- GC-MS (will show a peak with a higher molecular weight corresponding to the ether).- ¹H and ¹³C NMR will show characteristic signals for the ether linkage.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The most common side reactions are:

  • Incomplete reduction: The reaction may stop at the intermediate aldehyde stage, resulting in the presence of 2,4-dichloro-5-fluorobenzaldehyde in the product mixture.[1][2]

  • Dehalogenation: Although less common for aryl chlorides compared to bromides and iodides, there is a possibility of removing one of the chlorine atoms, leading to monochlorinated impurities.[3]

  • Ether Formation: Under certain conditions, particularly during work-up, the product alcohol can undergo self-condensation to form bis(2,4-dichloro-5-fluorobenzyl) ether.

Q2: Which reducing agent is best for this synthesis, NaBH₄ or LiAlH₄?

Both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) can be used to reduce the benzoyl chloride to the corresponding alcohol.[1][2]

  • NaBH₄ is a milder reducing agent and is often preferred for its ease of handling and safer work-up procedures. It is typically used in alcoholic solvents like methanol or ethanol.

  • LiAlH₄ is a much stronger reducing agent and will readily reduce the benzoyl chloride. However, it is highly reactive with protic solvents (including water and alcohols) and requires anhydrous conditions (typically in solvents like diethyl ether or THF) and a careful work-up procedure.[1] The higher reactivity of LiAlH₄ might also increase the risk of dehalogenation.

The choice of reducing agent will depend on the specific experimental setup, desired reactivity, and safety considerations.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material, 2,4-dichloro-5-fluorobenzoyl chloride, should be visible at the beginning of the reaction. As the reaction proceeds, this spot should diminish and a new spot corresponding to the product, this compound, should appear. The disappearance of the starting material spot indicates that the reaction is complete.

Q4: What is a standard work-up procedure for this reaction?

A typical work-up procedure after reduction with NaBH₄ in an alcoholic solvent involves:

  • Carefully quenching the excess reducing agent by the slow addition of an acid (e.g., dilute HCl) at a low temperature.

  • Removing the organic solvent under reduced pressure.

  • Extracting the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing the combined organic layers with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent in vacuo to obtain the crude product.

The crude product can then be purified by column chromatography or recrystallization.

Experimental Protocols

Synthesis of this compound via Sodium Borohydride Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-Dichloro-5-fluorobenzoyl chloride in a suitable solvent such as methanol or a mixture of THF and water.

  • Addition of Reducing Agent: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution or suspension of Sodium Borohydride (typically 1.5 to 2.0 molar equivalents) in the same solvent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography.

Visualizations

experimental_workflow start Start: Dissolve 2,4-Dichloro-5-fluorobenzoyl chloride add_nabh4 Slowly add NaBH4 solution at 0-5 °C start->add_nabh4 react Stir at room temperature (Monitor by TLC) add_nabh4->react quench Quench with dilute HCl react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify end_node End: Pure this compound purify->end_node

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction: - Increase reducing agent - Extend reaction time check_completion->incomplete No side_reactions Side Reactions Present? check_completion->side_reactions Yes over_reduction Over-reduction: - Use milder conditions side_reactions->over_reduction Over-reduced product detected dehalogenation Dehalogenation: - Milder reducing agent side_reactions->dehalogenation Dehalogenated product detected ether_formation Ether Formation: - Adjust work-up pH side_reactions->ether_formation Ether byproduct detected workup_issue Product Loss during Work-up: - Optimize extraction side_reactions->workup_issue No major side products

References

Technical Support Center: Purification of 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2,4-Dichloro-5-fluorobenzyl alcohol. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound typically originate from the synthetic route. If prepared by the reduction of 2,4-dichloro-5-fluorobenzaldehyde, the most common impurity is the unreacted starting material. Other potential impurities include:

  • Isomeric Impurities: Positional isomers of the dichlorofluoro- moiety that may have been present in the starting materials.

  • Over-oxidation Products: If the alcohol is exposed to oxidizing conditions, it can revert to the aldehyde.

  • Byproducts from Synthesis: Depending on the synthetic pathway, other related substances may be present. For instance, if synthesized from a benzyl halide, residual halide may be an impurity.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.[2]

Q2: My TLC of the crude product shows a spot with a similar Rf value to the product. How can I improve the separation?

A2: Co-eluting spots on a Thin Layer Chromatography (TLC) plate indicate that the compounds have similar polarities, which can be challenging for purification. To improve separation:

  • Solvent System Optimization: Test a variety of solvent systems with different polarities. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3][4] Try varying the ratio of these solvents.

  • Alternative Solvents: If hexane/ethyl acetate systems are not effective, consider trying other solvent systems. For example, dichloromethane with a small amount of methanol can be effective for more polar compounds.[4] Toluene-based systems can also offer different selectivity.[5]

  • Multiple Developments: Running the TLC plate in the same solvent system multiple times can sometimes improve the separation of spots with very close Rf values.

  • Two-Dimensional TLC: Spot the crude mixture in one corner of a square TLC plate, run it in one solvent system, dry the plate, turn it 90 degrees, and run it in a different solvent system. This can help resolve overlapping spots.

Q3: I am attempting to purify this compound by column chromatography, but the separation is poor. What can I do?

A3: Poor separation during column chromatography can be due to several factors:

  • Improper Solvent System: The solvent system should provide a good separation of the target compound from its impurities on a TLC plate, ideally with the product having an Rf value between 0.2 and 0.4.

  • Column Overloading: Too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Column Packing: The silica gel must be packed uniformly to avoid channeling. A slurry packing method is generally recommended.

  • Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent and as a narrow band.

Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this:

  • Use More Solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the Solvent System: The boiling point of the solvent might be too high relative to the melting point of your compound.[6] A lower-boiling solvent or a mixed solvent system might be more appropriate.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to induce crystallization.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Q5: Is this compound thermally stable for purification by distillation?

A5: Benzyl alcohols can be susceptible to decomposition at high temperatures, especially in the presence of acidic or basic impurities. To minimize the risk of decomposition during distillation:

  • Use Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and reduce the thermal stress on the compound.

  • Ensure Neutral pH: Wash the crude product with a dilute bicarbonate solution and then with water to remove any acidic impurities before distillation.

  • Monitor the Temperature Carefully: Use a heating mantle with a temperature controller and monitor the vapor temperature closely. Do not overheat the distillation flask.

Purity Enhancement of this compound

The following table summarizes the expected purity levels of this compound after various purification methods. These values are illustrative and based on the typical effectiveness of these techniques for similar halogenated aromatic compounds. Actual results may vary depending on the nature and quantity of the impurities present in the crude material.

Purification MethodInitial Purity (Typical)Final Purity (Expected)Key Considerations
Recrystallization 85-95%>99%Highly effective for removing small amounts of impurities if a suitable solvent is found. May have lower yield.
Column Chromatography 70-90%>98%Good for removing significant quantities of impurities and for separating compounds with different polarities.
Vacuum Distillation 90-97%>99%Effective for removing non-volatile impurities and some closely boiling isomers. Risk of thermal decomposition.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

1. Selection of Solvent System: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a TLC plate (silica gel 60 F254). c. Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 ratios).[4] d. The optimal solvent system should give the product spot an Rf value of approximately 0.3.

2. Column Packing: a. Choose an appropriately sized column for the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand. c. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). d. Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing. e. Add a layer of sand on top of the silica gel.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane. b. Carefully apply the sample to the top of the silica gel using a pipette. c. Allow the sample to absorb into the silica gel.

4. Elution and Fraction Collection: a. Carefully add the eluting solvent to the column. b. Apply gentle pressure to the top of the column to achieve a steady flow rate. c. Collect fractions in test tubes. d. Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

1. Solvent Selection: a. Place a small amount of the crude product into several test tubes. b. To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, hexanes, toluene).[7][8][9] c. A good solvent will dissolve the compound when hot but not when cold. d. If no single solvent is suitable, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat to clarify.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (or solvent system) and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed. c. If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes, then perform a hot filtration to remove the charcoal. d. Allow the solution to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product start Crude this compound purity_check Purity Assessment (TLC, GC-MS) start->purity_check decision Purity > 90%? purity_check->decision distillation Vacuum Distillation purity_check->distillation Consider for non-volatile impurities recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No final_purity Purity Analysis recrystallization->final_purity column_chrom->final_purity distillation->final_purity product Pure Product (>98%) final_purity->product

Caption: Workflow for the purification of this compound.

Chromatography_Troubleshooting cluster_problems Identify the Issue cluster_solutions Potential Solutions start Poor Separation in Column Chromatography prob1 Spots are streaking on TLC start->prob1 prob2 Product co-elutes with impurity start->prob2 prob3 Product is not eluting start->prob3 sol1a Add a small amount of acetic acid or triethylamine to the eluent prob1->sol1a sol1b Ensure sample is not overloaded prob1->sol1b sol2a Optimize solvent system (try different solvent polarities or types) prob2->sol2a sol2b Use a longer column or finer silica gel prob2->sol2b sol3 Increase the polarity of the eluent gradually prob3->sol3

Caption: Troubleshooting common issues in column chromatography.

Ether_Formation reactant1 This compound C₇H₅Cl₂FO conditions Acidic conditions or high temperature reactant1->conditions reactant2 This compound C₇H₅Cl₂FO reactant2->conditions product Bis(2,4-dichloro-5-fluorobenzyl) ether C₁₄H₈Cl₄F₂O conditions->product water H₂O conditions->water

Caption: Potential formation of a dibenzyl ether byproduct.

References

Troubleshooting low yield in 2,4-Dichloro-5-fluorobenzyl alcohol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the preparation of 2,4-Dichloro-5-fluorobenzyl alcohol, focusing on addressing the common issue of low reaction yields.

Troubleshooting Guide: Low Yield Diagnosis

This section is designed to help you systematically identify and resolve potential causes for lower-than-expected yields in the synthesis of this compound, primarily through the reduction of 2,4-Dichloro-5-fluorobenzaldehyde using sodium borohydride (NaBH₄).

Q1: My reaction yield is significantly lower than anticipated. What are the most common initial checks I should perform?

When troubleshooting a low yield, it's crucial to start with the most fundamental parameters of your experimental setup. Often, simple oversights can lead to significant decreases in product formation.

Initial Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Verify Starting Material Purity: Impurities in the starting aldehyde can interfere with the reaction. Confirm the purity of your 2,4-Dichloro-5-fluorobenzaldehyde using techniques like NMR or melting point analysis.

    • Assess Reducing Agent Activity: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a previously opened one that has been stored in a desiccator. The age and storage conditions of the reducing agent are critical.

    • Check Stoichiometry: While a 1:1 molar ratio of hydride to aldehyde is theoretically sufficient, NaBH₄ provides four hydride equivalents. A common practice is to use 1.0 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde to ensure the reaction goes to completion.

  • Reaction Conditions:

    • Solvent Purity: The presence of water or other impurities in your solvent (e.g., methanol, ethanol, THF) can quench the reducing agent. Ensure you are using dry, high-purity solvents.

    • Temperature Control: The reduction of aldehydes with NaBH₄ is typically exothermic. It is often recommended to perform the addition of NaBH₄ at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm to room temperature and stir for a sufficient duration is also critical.

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Work-up and Purification:

    • Inefficient Extraction: The product, this compound, may have some solubility in the aqueous layer. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

    • Product Loss During Purification: If using column chromatography for purification, the choice of silica gel and eluent system is vital. The product could be lost on the column if the polarity of the eluent is not optimized.

Q2: I've confirmed my reagents and basic conditions are correct, but the yield is still poor. What are the likely chemical side reactions?

If the fundamental checks do not reveal the issue, consider the possibility of competing chemical pathways or product degradation.

Potential Side Reactions and Issues:

  • Cannizzaro Reaction: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a carboxylic acid and an alcohol. While NaBH₄ reductions are not typically strongly basic, the formation of borate alkoxide intermediates can increase the basicity of the solution.

  • Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, it is a possibility to consider, especially if there are other reducible functional groups.

  • Incomplete Quenching: The reaction is typically quenched with a mild acid (e.g., dilute HCl, NH₄Cl solution) to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate. Incomplete hydrolysis can lead to the product remaining as a borate complex, resulting in low isolated yield of the free alcohol.

  • Electronic Effects of Substituents: The presence of electronegative fluorine and chlorine atoms on the aromatic ring can influence the reactivity of the aldehyde group, potentially slowing down the reduction compared to unsubstituted benzaldehyde. This may necessitate longer reaction times or slightly elevated temperatures.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for the NaBH₄ reduction of 2,4-Dichloro-5-fluorobenzaldehyde? A: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and often give good results. Tetrahydrofuran (THF) with a small amount of water can also be an effective solvent system.

Q: How can I optimize the stoichiometry of NaBH₄ for this reaction? A: Start with 1.2 molar equivalents of NaBH₄ per mole of the aldehyde. You can perform small-scale trials increasing the equivalents to 1.5 or 2.0 to see if the yield improves, while monitoring for the formation of byproducts.

Q: What is the best method to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aldehyde and the product alcohol. The product, being more polar, will have a lower Rf value.

Q: Are there any alternative reducing agents I can use? A: While NaBH₄ is generally effective and safe, other reducing agents like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) could be considered, but they have different reactivity profiles and require stricter anhydrous conditions.

Q: My final product appears pure by NMR, but the isolated yield is low. Where could the product have been lost? A: Significant product loss can occur during the work-up and purification steps. Consider the following:

  • Transfers: Material can be lost with each transfer between flasks.

  • Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions.

  • Drying: Using an excessive amount of drying agent (e.g., MgSO₄, Na₂SO₄) can lead to product adsorption.

  • Concentration: If the product is volatile, it can be lost during solvent removal on a rotary evaporator, especially if a high vacuum or excessive heat is applied.

Data Presentation

The following table summarizes various conditions for NaBH₄ reductions of aromatic aldehydes, providing a baseline for optimizing your synthesis of this compound. Note that specific yields for this compound may vary.

Starting MaterialReducing SystemSolventTemperature (°C)TimeYield (%)Reference Analogy
BenzaldehydeNaBH₄ (1.5 eq) / Na₂C₂O₄ (3 eq)WaterRoom Temp80-180 minHighOptimization study for selective aldehyde reduction.[1]
BenzaldehydeNaBH₄ (1.25 eq) / NaNO₃ (3 eq)WaterRoom Temp30-180 min90-95Protocol for chemoselective aldehyde reduction.[2]
Aromatic AldehydesNaBH₄ (1 eq) / Wet Al₂O₃Solvent-freeRoom Temp1-40 min85-99Green chemistry approach to aldehyde reduction.[3]
2,4-Dichlorobenzyl acidNaBH₄ (0.5 eq)Ethanol01 hr85Reduction of a related carboxylic acid.[4]
Aromatic AldehydesNaBH₄ (1 eq) / (NH₄)₂SO₄ (1 eq)THF/H₂ORoom Temp20-80 min91-96Efficient reduction in a mixed solvent system.[5]

Experimental Protocols

Standard Protocol for NaBH₄ Reduction of 2,4-Dichloro-5-fluorobenzaldehyde

This protocol is a general guideline and should be adapted based on your specific experimental observations and equipment.

Materials:

  • 2,4-Dichloro-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

The following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting low yields.

Reaction_Pathway Figure 1. Synthesis of this compound cluster_reactants Starting Material cluster_product Product start 2,4-Dichloro-5-fluorobenzaldehyde reagent 1) NaBH₄, MeOH 2) H₃O⁺ workup start->reagent end This compound reagent->end Reduction

Caption: Reaction scheme for the reduction of 2,4-Dichloro-5-fluorobenzaldehyde.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Purity, Age & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Use fresh/pure reagents. Verify calculations. reagents_ok->fix_reagents No check_conditions Review Reaction Conditions (Solvent, Temp, Time) reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions Correct? check_conditions->conditions_ok fix_conditions Use dry solvent. Control temperature. Increase reaction time. conditions_ok->fix_conditions No check_workup Analyze Work-up & Purification (Extraction, Chromatography) conditions_ok->check_workup Yes fix_conditions->check_conditions workup_ok Work-up Efficient? check_workup->workup_ok fix_workup Perform multiple extractions. Optimize chromatography. workup_ok->fix_workup No investigate_side_reactions Investigate Side Reactions (e.g., Cannizzaro, incomplete quench) workup_ok->investigate_side_reactions Yes fix_workup->check_workup

Caption: A step-by-step decision tree for diagnosing the cause of low reaction yield.

References

Preventing byproduct formation in 2,4-Dichloro-5-fluorobenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,4-dichloro-5-fluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common laboratory-scale synthesis involves the reduction of 2,4-dichloro-5-fluorobenzoyl chloride with a mild reducing agent, typically sodium borohydride (NaBH₄).[1][2][3] This method is generally effective, but careful control of reaction conditions is necessary to minimize byproduct formation.

Q2: What are the most common byproducts observed in this synthesis?

Several byproducts can form during the synthesis of this compound. The most prevalent include:

  • 2,4-dichloro-5-fluorobenzaldehyde: Results from the incomplete reduction of the starting benzoyl chloride.[1][2]

  • 2,4-dichloro-5-fluorobenzoic acid: Formed by the hydrolysis of the starting material, 2,4-dichloro-5-fluorobenzoyl chloride, if moisture is present in the reaction.

  • Borate Esters: These are formed as intermediates during the reduction with sodium borohydride and must be hydrolyzed during the workup to yield the final alcohol. Improper workup can leave these as impurities.

  • Dimeric Impurities: Byproducts from the synthesis of the starting material, 2,4-dichloro-5-fluorobenzoyl chloride, such as chlorinated biphenyl-type compounds, may be carried over.

Q3: How can I purify the final product?

Purification of this compound is typically achieved through silica gel column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired alcohol Incomplete reaction: Insufficient reducing agent or reaction time.Increase the molar excess of NaBH₄ (typically 2-3 equivalents are used).[1] Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
Hydrolysis of starting material: Presence of water in the solvent or glassware.Use anhydrous solvents (e.g., THF, diethyl ether) and ensure all glassware is thoroughly dried before use.
Loss during workup: Improper extraction or purification.Optimize the extraction procedure and ensure proper technique during column chromatography.
Presence of 2,4-dichloro-5-fluorobenzaldehyde byproduct Incomplete reduction: Insufficient reducing agent or low reaction temperature.Add NaBH₄ in portions to maintain a slight excess. While very low temperatures can favor aldehyde formation, ensure the temperature is sufficient for complete reduction to the alcohol (often room temperature is adequate).[2]
Presence of 2,4-dichloro-5-fluorobenzoic acid byproduct Hydrolysis of 2,4-dichloro-5-fluorobenzoyl chloride: Moisture contamination.As mentioned above, rigorous exclusion of water is critical. Use of aprotic solvents is recommended.
Product is difficult to isolate and appears oily or waxy Presence of borate esters: Incomplete hydrolysis during workup.The workup should include an acidic quench (e.g., with dilute HCl) to ensure complete hydrolysis of the borate esters to the alcohol and boric acid.[1]
Presence of unknown, high molecular weight impurities Contamination from starting material: Dimeric byproducts from the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride.Purify the starting benzoyl chloride before use, for example, by distillation.

Experimental Protocols

Key Experiment: Reduction of 2,4-dichloro-5-fluorobenzoyl chloride with Sodium Borohydride

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2,4-dichloro-5-fluorobenzoyl chloride

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 2,4-dichloro-5-fluorobenzoyl chloride (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), slowly quench the reaction by adding 1 M HCl at 0°C until the effervescence ceases. This step is crucial for hydrolyzing the intermediate borate esters.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes the expected outcomes based on variations in key reaction parameters. The values are illustrative and represent typical trends in this type of reaction.

Parameter Variation Expected Yield of Alcohol Primary Byproduct(s) Notes
Standard Conditions (Anhydrous THF, 0°C to RT, 2.5 eq. NaBH₄)85-95%2,4-dichloro-5-fluorobenzaldehyde (<5%)This is the target outcome.
Insufficient NaBH₄ (1 eq.)40-60%2,4-dichloro-5-fluorobenzaldehyde (significant amount)Incomplete reduction is the major issue.
Presence of Water (moist solvent)70-80%2,4-dichloro-5-fluorobenzoic acidHydrolysis of the starting material competes with reduction.
Low Temperature (-78°C)Variable2,4-dichloro-5-fluorobenzaldehydeMay be used to intentionally isolate the aldehyde.[2]
Improper Workup (no acid quench)Lower isolated yieldBorate estersProduct will be difficult to purify.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 2,4-dichloro-5-fluorobenzoyl chloride in Anhydrous THF reduction Reduction with NaBH4 at 0°C start->reduction quench Acidic Workup (1M HCl) reduction->quench extraction Solvent Extraction quench->extraction wash Washing Steps (NaHCO3, Brine) extraction->wash drying Drying and Concentration wash->drying purification Silica Gel Chromatography drying->purification product Final Product: this compound purification->product

Caption: A flowchart of the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Byproduct Formation start Analysis of Crude Product aldehyde High Aldehyde Content? start->aldehyde acid High Acid Content? aldehyde->acid No sol_aldehyde Increase NaBH4 stoichiometry Increase reaction time/temp aldehyde->sol_aldehyde Yes oily Oily/Waxy Product? acid->oily No sol_acid Ensure anhydrous conditions Use dry solvents and glassware acid->sol_acid Yes sol_oily Perform thorough acidic workup Ensure complete hydrolysis of borate esters oily->sol_oily Yes success Pure Product oily->success No sol_aldehyde->start sol_acid->start sol_oily->start

Caption: A decision tree for troubleshooting common byproduct issues in the synthesis.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is 2,4-Dichloro-5-fluorobenzoic acid. This can be synthesized from 2,4-dichlorofluorobenzene through a Friedel-Crafts acylation followed by oxidation.[1][2]

Q2: Which reducing agents are suitable for converting 2,4-Dichloro-5-fluorobenzoyl chloride to the corresponding alcohol?

A2: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for the reduction of acyl chlorides to primary alcohols.[3][4] It is important to use an excess of the reducing agent to ensure the reaction goes to completion, as an aldehyde is formed as an intermediate.[3]

Q3: Can 2,4-Dichloro-5-fluorobenzoic acid be directly reduced to the alcohol?

A3: Yes, direct reduction of the carboxylic acid is possible. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. However, this method is often more expensive and requires stricter reaction conditions than the reduction of the corresponding acyl chloride.

Q4: What are the typical reaction conditions for the reduction of 2,4-Dichloro-5-fluorobenzoyl chloride with NaBH₄?

A4: The reduction is typically carried out in an alcoholic solvent, such as ethanol, at a low temperature (e.g., 0°C) to control the exothermic reaction.[5] A basic solution is sometimes used to stabilize the NaBH₄.[5]

Q5: How can I monitor the progress of the reduction reaction?

A5: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spot or peak of the reaction mixture with that of the starting material, you can determine when the reaction is complete.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete conversion of the starting material. 2. Degradation of the product during workup. 3. Formation of side products.1. Increase the amount of reducing agent and/or reaction time. Monitor the reaction by TLC or GC to ensure completion. 2. Ensure the workup procedure is performed at a low temperature and avoid strongly acidic or basic conditions for prolonged periods. 3. Purify the product using column chromatography to remove impurities.
Presence of Aldehyde Impurity Insufficient amount of reducing agent used.Use a stoichiometric excess of the reducing agent (e.g., NaBH₄ or LiAlH₄) to ensure the complete reduction of the intermediate aldehyde to the alcohol.[3]
Formation of Ester Byproduct (when using alcohol as a solvent) The acyl chloride starting material is reacting with the alcohol solvent.[6]Add the reducing agent to the acyl chloride solution at a low temperature to favor the reduction reaction over esterification. Alternatively, use a non-alcoholic solvent like THF or diethyl ether.
Difficulty in Isolating the Product The product may be partially soluble in the aqueous phase during workup.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.
Product is an Oil Instead of a Solid Presence of impurities or residual solvent.Purify the product by column chromatography. Ensure all solvent is removed under vacuum. The melting point of pure 2,4-Dichlorobenzyl alcohol is 55-58 °C.[7]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagents: Add 2,4-Dichloro-5-fluorobenzoic acid (1 equivalent) to the flask.

  • Reaction: Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature.

  • Heating: Gently heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Workup: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,4-Dichloro-5-fluorobenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of this compound via Reduction of Acyl Chloride
  • Reaction Setup: In a fume hood, place a solution of 2,4-Dichloro-5-fluorobenzoyl chloride (1 equivalent) in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0°C.

  • Reducing Agent Preparation: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (1.5 equivalents) in the same solvent. For improved stability, a small amount of aqueous sodium hydroxide can be added to the NaBH₄ solution.[5]

  • Reaction: Add the NaBH₄ solution dropwise to the stirred solution of the acyl chloride at 0°C. Maintain the temperature below 5°C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence stops.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene-petroleum ether) or by silica gel column chromatography.[5]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
2,4-Dichloro-5-fluorobenzoic acidC₇H₃Cl₂FO₂209.00[8]144-146[9]
This compoundC₇H₅Cl₂FO195.0255-58[7]

Visualizations

Synthesis_Pathway A 2,4-Dichlorofluorobenzene B 2,4-Dichloro-5-fluoro- acetophenone A->B 1. Acetyl Chloride 2. AlCl₃ C 2,4-Dichloro-5-fluoro- benzoic Acid B->C NaOCl D 2,4-Dichloro-5-fluoro- benzoyl Chloride C->D SOCl₂ E 2,4-Dichloro-5-fluoro- benzyl Alcohol D->E NaBH₄ or LiAlH₄

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Start Synthesis reaction Reduction Step start->reaction workup Workup & Isolation reaction->workup analyze Analyze Product (TLC, GC, NMR) workup->analyze low_yield Low Yield? analyze->low_yield side_products Side Products analyze->side_products Yes incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes impure_product Impure Product? low_yield->impure_product No incomplete_rxn->reaction Adjust Conditions (More Reagent, Time) purify Purify (Recrystallization or Column Chromatography) side_products->purify impure_product->purify Yes end Pure Product impure_product->end No purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 2,4-Dichloro-5-fluorobenzyl Alcohol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of 2,4-Dichloro-5-fluorobenzyl alcohol. The information provided herein includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

The stability of this compound is influenced by both intrinsic and extrinsic factors.

  • Intrinsic Factors: These are related to the inherent chemical structure of the molecule. The presence of the benzyl alcohol moiety makes it susceptible to oxidation.

  • Extrinsic Factors: These are environmental conditions the compound is exposed to, including:

    • Temperature: Elevated temperatures can accelerate degradation rates.[1][2]

    • pH: The compound may be susceptible to degradation in highly acidic or alkaline conditions.[1]

    • Light: Exposure to UV or visible light can induce photolytic degradation.[1][3]

    • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.[1][2]

    • Moisture: Humidity can facilitate hydrolytic degradation, although this is less common for benzyl alcohols compared to esters or amides.[1][2]

Q2: What are the likely degradation products of this compound?

Based on the degradation pathways of similar compounds like benzyl alcohol, the primary degradation products are likely to be:

  • 2,4-Dichloro-5-fluorobenzaldehyde: Formed through the oxidation of the alcohol group.

  • 2,4-Dichloro-5-fluorobenzoic acid: Resulting from further oxidation of the aldehyde.

Q3: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[3][4] This method should be capable of separating the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying volatile degradants.[5]

Q4: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen.

Troubleshooting Guides

This section provides guidance on common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent Assay Results or Loss of Compound Activity
Possible Cause Troubleshooting Steps
Compound Degradation in SolutionPrepare fresh solutions for each experiment. If the solvent is aqueous, check the pH and buffer composition. Consider using a non-aqueous solvent if stability is a major concern.
Precipitation from SolutionVisually inspect the solution for any precipitates. Determine the solubility of the compound in your experimental medium and ensure you are working within the solubility limits.
Adsorption to LabwareUse low-adsorption plasticware or silanized glassware. Include a standard in your experimental runs to account for any potential loss due to adsorption.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause Troubleshooting Steps
ContaminationEnsure all solvents, reagents, and labware are clean and of high purity. Run a blank (solvent only) to identify any background peaks.
Degradation During AnalysisIf using GC, thermal degradation can occur. Try lowering the injection port temperature. For HPLC, ensure the mobile phase is compatible with the compound and that the analysis time is not excessively long.
Forced DegradationThe compound may be degrading under the experimental conditions. Conduct forced degradation studies to identify the degradation products and their retention times.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[1]

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[1]

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

3. Sample Analysis:

  • Neutralize the acid and base-stressed samples before dilution.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

Data Presentation

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition% Degradation of Parent CompoundMajor Degradation Product(s)% of Major Degradant(s)
0.1 N HCl, 60°C, 24h< 5%--
0.1 N NaOH, 60°C, 24h~15%2,4-Dichloro-5-fluorobenzaldehyde~12%
3% H₂O₂, RT, 24h~25%2,4-Dichloro-5-fluorobenzaldehyde, 2,4-Dichloro-5-fluorobenzoic acid~18%, ~5%
80°C, 48h~10%2,4-Dichloro-5-fluorobenzaldehyde~8%
Photolytic~20%2,4-Dichloro-5-fluorobenzaldehyde~15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc compare Compare to Control hplc->compare identify Identify Degradants compare->identify quantify Quantify Degradation identify->quantify

Caption: Forced degradation experimental workflow.

degradation_pathway parent This compound aldehyde 2,4-Dichloro-5-fluorobenzaldehyde parent->aldehyde Oxidation acid 2,4-Dichloro-5-fluorobenzoic acid aldehyde->acid Further Oxidation

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Purification of 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the post-synthesis purification of 2,4-Dichloro-5-fluorobenzyl alcohol. While this document focuses on the 5-fluoro substituted compound, the purification principles and methodologies are largely based on its well-documented analogue, 2,4-Dichlorobenzyl alcohol, due to a greater availability of public data. These techniques are generally applicable and serve as a robust starting point for developing a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on the synthesis of analogous compounds, impurities typically arise from unreacted starting materials, byproducts, or over-oxidation. Common impurities may include:

  • Starting Materials: Unreacted 2,4-dichloro-5-fluorobenzaldehyde or the corresponding benzyl chloride.

  • Over-oxidation Product: 2,4-dichloro-5-fluorobenzoic acid.

  • Byproducts: Formation of bis(2,4-dichloro-5-fluorobenzyl) ether, especially if the synthesis involves hydrolysis of the corresponding benzyl chloride under basic conditions.[1][2]

  • Isomeric Impurities: Positional isomers such as (2,5-dichlorophenyl)methanol or (3,4-dichlorophenyl)methanol may be present depending on the starting materials.[3]

Q2: What are the most effective methods for purifying the crude product?

A2: The two most effective and commonly cited methods for purifying benzyl alcohols are recrystallization and silica gel column chromatography.[1][4]

  • Recrystallization is ideal for removing small amounts of impurities from a solid product and can yield very high purity, sometimes exceeding 99.5%.[1]

  • Flash Column Chromatography is excellent for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily products.[5][6]

Q3: How can I assess the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful quantitative methods to determine the percentage purity and detect related substances.[3][7]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any residual solvents or impurities.[4][8]

  • Thin-Layer Chromatography (TLC) is a quick, qualitative tool used to monitor the progress of a purification process like column chromatography.[5]

Q4: What is a typical purity specification for a research-grade or pharmaceutical intermediate?

A4: For research and development purposes, a purity of >98% is often acceptable. For use as a pharmaceutical intermediate, much stricter purity requirements are necessary, typically >99.5%, with specific limits on individual and total impurities.[3]

Troubleshooting Guide

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do? A: "Oiling out" occurs when the solute is insoluble in the solvent at the elevated temperature.

  • Solution 1: Change Solvent System. The current solvent may be too non-polar. Try a slightly more polar solvent or a mixed solvent system (e.g., Toluene-Petroleum Ether, Hexane/Ethyl Acetate).[9][10]

  • Solution 2: Use More Solvent. You may not have used enough solvent to fully dissolve the compound at the boiling point. Add more hot solvent until the oil fully dissolves.

  • Solution 3: Slower Cooling. Allow the solution to cool to room temperature slowly before inducing crystallization or placing it in an ice bath.

Q: I am experiencing very low recovery after recrystallization. How can I improve the yield? A: Low recovery is often due to using too much solvent or premature crystallization.

  • Solution 1: Minimize Solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solution 2: Cool Thoroughly. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.

  • Solution 3: Concentrate the Mother Liquor. The filtrate (mother liquor) can be concentrated by rotary evaporation and cooled again to obtain a second crop of crystals.[10]

Column Chromatography Issues

Q: I am getting poor separation between my product and an impurity. How can I improve the resolution? A: Poor resolution means the solvent system (eluent) is not optimal for separating compounds with similar polarities.

  • Solution 1: Adjust Solvent Polarity. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 9:1 Hexane/EtOAc to 19:1). If the spots are too low (low Rf), increase the polarity.[5]

  • Solution 2: Use a Different Solvent System. Sometimes, changing the solvents entirely (e.g., from Hexane/EtOAc to Dichloromethane/Methanol) can alter the selectivity and improve separation.

  • Solution 3: Optimize Column Parameters. Use a longer column or a finer silica gel mesh size to increase the number of theoretical plates.

Q: My compound is streaking on the TLC plate and the column. What is the cause? A: Streaking can be caused by several factors.

  • Cause 1: Overloading. You may be applying too much sample to the TLC plate or column. Use a more dilute solution for spotting or load less material onto the column.

  • Cause 2: Acidity/Basicity. The compound might be acidic or basic. Adding a small amount of a modifier to the eluent (e.g., 0.1% acetic acid for acidic compounds or 0.1% triethylamine for basic compounds) can result in sharper peaks.

  • Cause 3: Insolubility. The compound may be sparingly soluble in the eluent, causing it to precipitate at the top of the column. Pre-adsorbing the crude material onto a small amount of silica gel before loading can resolve this.[11]

Experimental Protocols

Protocol 1: Recrystallization from Toluene-Petroleum Ether
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether to the hot toluene solution until it becomes slightly cloudy (the point of saturation).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) that gives the product an Rf value of approximately 0.3.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel.[11] Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure to achieve a steady flow. Collect fractions in test tubes.[11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified alcohol.[11]

Protocol 3: Purity Analysis by HPLC
  • System Preparation: Set up the HPLC system according to the parameters outlined in the table below. This method is adapted from established procedures for related compounds.[3]

  • Standard Preparation: Accurately prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample solution at approximately the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method). Confirm the identity of the main peak by comparing its retention time to that of the standard.

Data Presentation

Table 1: Common Solvent Systems for Purification

Purification MethodSolvent System (Non-polar:Polar)Comments
RecrystallizationToluene / Petroleum EtherEffective for generating high-purity crystals from slightly impure solids.[10]
RecrystallizationHexanes / Ethyl AcetateA common system for compounds of moderate polarity.[9]
Column ChromatographyHexanes / Diethyl Ether (e.g., 19:1 to 9:1)Good for separating non-polar to moderately polar compounds.[5][6]
Column ChromatographyDichloromethaneCan be used as a single eluent for compounds of moderate polarity.[12]

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 90% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm
Injection Volume 10 µL

Visualizations

G cluster_workflow Post-Synthesis Purification Workflow crude Crude Product (Post-Reaction Workup) analysis1 Initial Purity Check (TLC, HPLC) crude->analysis1 decision Purity > 98%? analysis1->decision purification Purification Step (Recrystallization or Chromatography) decision->purification No final_product Pure Product (>98%) decision->final_product Yes analysis2 Final Purity Analysis (HPLC, NMR) purification->analysis2 analysis2->decision reprocess Reprocess or Re-purify

Caption: General workflow for the purification and analysis of this compound.

G cluster_recrystallization Troubleshooting Recrystallization start Attempt Recrystallization issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling low_recovery Low Recovery issue->low_recovery Low Yield success Pure Crystals Formed issue->success No Issue solution_oil 1. Use more solvent 2. Try a more polar solvent 3. Cool slower oiling_out->solution_oil solution_recovery 1. Use less hot solvent 2. Cool thoroughly 3. Concentrate mother liquor low_recovery->solution_recovery solution_oil->start Retry solution_recovery->start Retry

Caption: Logical diagram for troubleshooting common recrystallization problems.

G cluster_chromatography Column Chromatography Method Development start Develop TLC Method check_rf Is Product Rf ~0.3? start->check_rf rf_high Rf is too high (> 0.4) check_rf->rf_high No rf_low Rf is too low (< 0.2) check_rf->rf_low No rf_ok Pack Column & Run Purification check_rf->rf_ok Yes adjust_high Decrease Eluent Polarity (e.g., add more Hexane) rf_high->adjust_high adjust_low Increase Eluent Polarity (e.g., add more EtOAc) rf_low->adjust_low adjust_high->start Re-run TLC adjust_low->start Re-run TLC

Caption: Decision process for selecting a solvent system for flash column chromatography.

References

Column chromatography conditions for 2,4-Dichloro-5-fluorobenzyl alcohol purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Column Chromatography Purification

This guide provides detailed troubleshooting and frequently asked questions for the purification of 2,4-Dichloro-5-fluorobenzyl alcohol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting stationary phase and mobile phase for the purification of this compound?

For a polar aromatic compound like this compound, standard normal-phase chromatography is typically effective.

  • Stationary Phase: Silica gel (particle size 40-63 µm) is the most common and recommended choice.[1]

  • Mobile Phase: A good starting point is a solvent system consisting of a nonpolar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether.[2][3] A common initial trial mixture would be 20-30% ethyl acetate in hexanes.

Q2: How do I determine the optimal mobile phase before running the column?

The best method is to use Thin-Layer Chromatography (TLC).[4] The goal is to find a solvent system where the desired compound (this compound) has a Retention Factor (Rf) of approximately 0.3.[5] This Rf value generally ensures good separation and a reasonable elution time on the column.

Q3: My compound isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

If your compound is very polar and remains at the baseline, you need a more aggressive (more polar) solvent system.[6] Consider using a mixture of dichloromethane and methanol.[2] Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it until the desired Rf is achieved.

Q4: The separation between my product and an impurity is poor on the TLC plate. How can I improve the resolution?

Poor separation indicates that the chosen solvent system does not provide sufficient selectivity.

  • Try Different Solvents: Changing the polar component of the mobile phase can alter separation selectivity.[7] For instance, if you are using an ethyl acetate/hexane system, try a diethyl ether/hexane or a dichloromethane/methanol system.[2][7]

  • Consider a Different Stationary Phase: If optimizing the mobile phase fails, alternatives to silica gel like alumina can offer different selectivity, especially for polar compounds.[8]

Troubleshooting Guide

Issue 1: The compound is eluting too slowly or is stuck on the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the eluent. If you are running a gradient, you can increase the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate in hexanes).[6] This will accelerate the elution of your compound.

Issue 2: The compound is eluting too quickly (in the solvent front).

  • Possible Cause: The mobile phase is too polar, causing the compound to have a very weak interaction with the stationary phase. Your compound may also be very nonpolar.[6]

  • Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the polar solvent (e.g., use 5% ethyl acetate in hexanes instead of 20%). This will increase the retention time on the column and improve separation from other nonpolar impurities.

Issue 3: The collected fractions show significant tailing or streaking.

  • Possible Cause 1: Overloading the column with too much crude sample.

  • Solution 1: Use an appropriate amount of silica gel for the amount of sample you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight.

  • Possible Cause 2: The sample was not loaded onto the column in a concentrated band. This can happen if the sample is dissolved in too much solvent or a solvent that is stronger than the mobile phase.[9]

  • Solution 2: Dissolve the sample in the minimum amount of solvent, preferably the mobile phase itself or a less polar solvent.[9] For compounds with poor solubility, consider the dry loading method.[9]

Issue 4: The product appears to be decomposing on the column.

  • Possible Cause: The compound is unstable on acidic silica gel.[6]

  • Solution:

    • Deactivate the Silica: Treat the silica gel with a base like triethylamine before packing the column. This can be done by adding ~1% triethylamine to the mobile phase during the slurry packing process.

    • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina or Florisil.[6]

Data Presentation

Table 1: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, versatile, and effective for moderately polar compounds.[10]
Alternate Stationary Phase Alumina, NeutralUseful if the compound is sensitive to the acidic nature of silica gel.[8]
Mobile Phase System 1 Ethyl Acetate / HexanesStandard system with good resolving power for many organic compounds.[5]
Mobile Phase System 2 Diethyl Ether / Petroleum EtherOffers different selectivity compared to ethyl acetate systems.[3]
Mobile Phase System 3 Methanol / DichloromethaneEffective for more polar compounds that do not elute with less polar systems.[2]

Table 2: General Guide for TLC Rf to Column Elution

TLC Rf in a Given SolventApproximate Elution Point in Column Chromatography
0.10Requires a significant increase in solvent polarity to elute.
0.20 - 0.40Optimal Range. The compound will likely elute after 2-5 column volumes.[5]
0.50 - 0.60Elutes relatively quickly, potentially with less separation.
> 0.70Elutes very quickly, likely near the solvent front with poor separation.[5]

Experimental Protocols

Protocol 1: Mobile Phase Selection using Thin-Layer Chromatography (TLC)

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least three different TLC plates.

  • Prepare eluent chambers with different solvent systems of varying polarity (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates, mark the solvent front, and let them dry.

  • Visualize the spots using a UV lamp (254 nm).

  • Calculate the Rf value for the product spot in each solvent system. The ideal system will give an Rf value of approximately 0.3.[5]

Protocol 2: Flash Column Chromatography (Dry Loading)

  • Dissolve the crude product in a suitable solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[9]

  • Pack the chromatography column with fresh silica gel as a slurry in the initial, low-polarity mobile phase.

  • Carefully add a thin layer of sand on top of the packed silica.

  • Gently add the dry-loaded silica containing the sample onto the sand layer.

  • Add another thin layer of sand on top of the sample layer to prevent disturbance.

  • Carefully fill the column with the mobile phase and begin elution, applying pressure to achieve a steady flow.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

Visualization

TroubleshootingWorkflow start Problem Encountered During Purification problem1 Poor or No Separation start->problem1 problem2 Compound Not Eluting start->problem2 problem3 Significant Band Tailing start->problem3 cause1a Rf Values Too Close problem1->cause1a Possible Causes cause1b Column Overloaded problem1->cause1b Possible Causes cause2a Mobile Phase Not Polar Enough problem2->cause2a Possible Cause cause3a Strong Sample-Silica Interaction problem3->cause3a Possible Causes cause3b Improper Sample Loading problem3->cause3b Possible Causes solution1a1 Change Mobile Phase (e.g., EtOAc -> DCM/MeOH) cause1a->solution1a1 Solution solution1a2 Try Different Stationary Phase (e.g., Alumina) cause1a->solution1a2 Alternative solution1b1 Reduce Sample Amount (Use 30:1 Silica:Sample Ratio) cause1b->solution1b1 Solution solution2a1 Increase Polarity of Mobile Phase (Gradient Elution) cause2a->solution2a1 Solution solution3a1 Consider Deactivating Silica (Add 1% TEA to eluent) cause3a->solution3a1 Solution solution3b1 Use Dry Loading Technique cause3b->solution3b1 Solution solution3b2 Load Sample in Weaker Solvent cause3b->solution3b2 Also...

References

Catalyst selection for efficient 2,4-Dichloro-5-fluorobenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of this compound. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main strategies for synthesizing this compound involve the reduction of a suitable precursor:

  • Reduction of 2,4-Dichloro-5-fluorobenzaldehyde: This is a common and direct method. The aldehyde can be reduced to the corresponding primary alcohol using various catalytic systems or chemical reducing agents.

  • Reduction of 2,4-Dichloro-5-fluorobenzoyl chloride: The acyl chloride can be reduced to the primary alcohol. This typically requires a hydride-based reducing agent.

Q2: Which catalysts are recommended for the reduction of 2,4-Dichloro-5-fluorobenzaldehyde?

A2: Several catalytic systems are effective for this transformation:

  • Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for the hydrogenation of aldehydes. It offers good activity and can often be recycled.

  • Manganese-based Catalysts: Certain manganese pincer complexes have shown high activity and selectivity for the hydrogenation of aromatic aldehydes under mild conditions.[1][2]

  • Sodium Borohydride (NaBH₄): A mild and selective chemical reducing agent suitable for the reduction of aldehydes in the presence of less reactive functional groups.[3][4][5][6][7]

Q3: Can 2,4-Dichloro-5-fluorobenzoyl chloride be directly reduced to the alcohol?

A3: Yes, 2,4-Dichloro-5-fluorobenzoyl chloride can be reduced to this compound using a sufficiently strong reducing agent. Sodium borohydride (NaBH₄) is a common choice for this transformation. It is important to note that the reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol.

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: Depending on the chosen route and reaction conditions, several side reactions can occur:

  • Over-reduction: In catalytic hydrogenation, particularly with more active catalysts or harsher conditions, the aromatic ring can be reduced, or dehalogenation can occur.

  • Formation of Borate Esters: When using sodium borohydride in alcoholic solvents, borate esters can form as byproducts.[8] An acidic workup is typically required to hydrolyze these intermediates and isolate the final alcohol.

  • Cannizzaro Reaction: Under strongly basic conditions, if starting from the aldehyde, a disproportionation reaction can occur, yielding both the alcohol and the corresponding carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of the Starting Material
Potential Cause Troubleshooting Step
Catalyst Inactivity (for Catalytic Hydrogenation) Catalyst Poisoning: Ensure all glassware is clean and that the substrate and solvent are free from impurities, especially sulfur or nitrogen compounds.[9] Improper Catalyst Handling: Use fresh catalyst or ensure that the stored catalyst has not been deactivated by exposure to air or moisture. For Pd/C, handle under an inert atmosphere.[10][11]
Insufficient Reducing Agent (for Hydride Reduction) Stoichiometry: Ensure that a sufficient molar excess of the hydride reducing agent (e.g., NaBH₄) is used, as some of it may react with the solvent or trace amounts of water.
Sub-optimal Reaction Conditions Temperature: For catalytic hydrogenation, ensure the temperature is appropriate. While room temperature is often sufficient, gentle heating may be required. For NaBH₄ reductions, the reaction is typically run at 0°C to room temperature. Hydrogen Pressure (for Catalytic Hydrogenation): Ensure an adequate and constant supply of hydrogen. For balloon hydrogenations, ensure the balloon is securely attached and remains inflated.[10][11][12] Mixing: Ensure efficient stirring to facilitate contact between the catalyst, substrate, and hydrogen (for heterogeneous catalysis).[9]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Over-reduction or Dehalogenation (Catalytic Hydrogenation) Catalyst Choice: Consider a less active catalyst or use a catalyst poison to improve selectivity.[13] Reaction Conditions: Use milder conditions (lower temperature, lower hydrogen pressure). Monitor the reaction closely and stop it once the starting material is consumed.
Impure Starting Material Purification: Purify the starting aldehyde or acyl chloride before the reduction step to remove any impurities that could lead to side reactions.

Quantitative Data Presentation

The following tables summarize typical performance data for different catalytic systems in the reduction of substituted benzaldehydes. Note that the exact yields for this compound may vary based on specific reaction conditions.

Table 1: Catalyst Performance in the Reduction of Substituted Benzaldehydes

CatalystSubstrateReducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Pd/C (5 mol%)1-phenylethyl alcoholFormic AcidEthanol/Water802 min>90CN103443057A
Manganese Pincer Complex (Mn1)4-fluorobenzaldehydeH₂ (50 bar)Ethanol2518 h>99[1][2]
NaBH₄BenzaldehydeNaBH₄WaterRoom Temp.N/AHigh[4]
NaBH₄/SnCl₂Aromatic AldehydesNaBH₄THFN/AN/AHigh Selectivity[14]

Experimental Protocols

Protocol 1: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde using Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichloro-5-fluorobenzaldehyde (1.0 eq.) in methanol (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl at 0°C until the gas evolution ceases and the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Catalytic Hydrogenation of 2,4-Dichloro-5-fluorobenzaldehyde using Pd/C
  • Catalyst Preparation: In a two-neck round-bottom flask, add 10% Pd/C (5-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).[10][11]

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate.[10]

  • Substrate Addition: Add 2,4-Dichloro-5-fluorobenzaldehyde (1.0 eq.) to the flask.

  • Hydrogenation Setup:

    • Seal the flask and purge with hydrogen gas several times.

    • Connect the flask to a balloon filled with hydrogen.[10][11][12]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely.[10]

    • Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_aldehyde Route 1: From Aldehyde cluster_acyl_chloride Route 2: From Acyl Chloride 2,4-Dichloro-5-fluorobenzaldehyde 2,4-Dichloro-5-fluorobenzaldehyde Aldehyde_Reduction Reduction (e.g., H₂, Pd/C or NaBH₄) 2,4-Dichloro-5-fluorobenzaldehyde->Aldehyde_Reduction Product This compound Aldehyde_Reduction->Product 2,4-Dichloro-5-fluorobenzoyl_chloride 2,4-Dichloro-5-fluorobenzoyl chloride Acyl_Chloride_Reduction Reduction (e.g., NaBH₄) 2,4-Dichloro-5-fluorobenzoyl_chloride->Acyl_Chloride_Reduction Acyl_Chloride_Reduction->Product

Caption: Synthetic routes to this compound.

Catalyst Selection Workflow

Catalyst_Selection Start Start: Synthesis Goal Precursor Choose Precursor Start->Precursor Aldehyde 2,4-Dichloro-5-fluorobenzaldehyde Precursor->Aldehyde Route 1 Acyl_Chloride 2,4-Dichloro-5-fluorobenzoyl chloride Precursor->Acyl_Chloride Route 2 Catalyst_Choice_Aldehyde Select Reduction Method Aldehyde->Catalyst_Choice_Aldehyde Hydride_Reduction_Acyl Hydride Reduction (e.g., NaBH₄) Acyl_Chloride->Hydride_Reduction_Acyl Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Pd/C) Catalyst_Choice_Aldehyde->Catalytic_Hydrogenation Hydride_Reduction_Aldehyde Hydride Reduction (e.g., NaBH₄) Catalyst_Choice_Aldehyde->Hydride_Reduction_Aldehyde Optimize Optimize Conditions (Temp, Time, Solvent) Catalytic_Hydrogenation->Optimize Hydride_Reduction_Aldehyde->Optimize Hydride_Reduction_Acyl->Optimize Product Desired Product Optimize->Product

Caption: Decision workflow for catalyst selection.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Conversion Check_Catalyst Check Catalyst/Reagent Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Check Starting Material Purity Start->Check_Purity Catalyst_Issue Inactive or Poisoned Catalyst? - Use fresh catalyst - Purify substrate/solvent Check_Catalyst->Catalyst_Issue Yes Reagent_Issue Insufficient Reducing Agent? - Increase molar equivalent Check_Catalyst->Reagent_Issue No Temp_Issue Incorrect Temperature? - Adjust temperature Check_Conditions->Temp_Issue Yes Pressure_Issue Inadequate H₂ Pressure? - Check for leaks Check_Conditions->Pressure_Issue No Purity_Issue Impure Starting Material? - Purify before reaction Check_Purity->Purity_Issue Yes Solution Improved Yield Catalyst_Issue->Solution Reagent_Issue->Solution Temp_Issue->Solution Pressure_Issue->Solution Purity_Issue->Solution

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2,4-Dichloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-based methods, derived from methodologies established for analogous compounds.

Table 1: Performance Comparison of Potential Analytical Methods for 2,4-Dichloro-5-fluorobenzyl Alcohol

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.
Typical Column C18 Reverse-Phase (e.g., ACQUITY UPLC® BEH C18, 1.7 μm, 2.1 mm i.d. × 100 mm)[2]Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[3]
Mobile/Carrier Gas Gradient or isocratic mixture of aqueous and organic solvents (e.g., water with formic acid and methanol)[2]Inert gas (e.g., Helium or Hydrogen)[3][4]
Detector Photodiode Array (PDA) or UV Detector[2]Mass Spectrometer (MS)[3]
Linearity Range Typically in the µg/mL to mg/mL range. For 2,4-dichlorobenzyl alcohol, a range of 5-100 μg/mL has been reported.[2]Typically in the ng/mL to µg/mL range. For benzyl alcohol, a linear range of 0.1-10 µg/ml has been demonstrated.[3]
Limit of Quantitation (LOQ) For 2,4-dichlorobenzyl alcohol, an LOQ of 0.01% has been reported in cosmetic formulations.[2]Generally lower than HPLC, often in the low ng/mL range.
Specificity/Selectivity Good, based on retention time and UV spectrum.[2]High, based on retention time and mass fragmentation pattern.[3]
Sample Preparation Typically involves dissolution in a suitable solvent, followed by filtration.[2]May require derivatization for less volatile compounds, though direct injection is often possible for benzyl alcohols.[5]

Experimental Protocols

The following are detailed methodologies for HPLC and GC analysis of halogenated benzyl alcohols. These protocols should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the determination of 2,4-dichlorobenzyl alcohol in cosmetic products.[2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: ACQUITY UPLC® BEH C18, 1.7 μm, 2.1 mm i.d. × 100 mm, or equivalent.[2]

2. Reagents and Materials:

  • Methanol (HPLC grade).

  • Formic acid (GR grade).

  • Deionized water (resistivity ≥ 18 MΩ•cm).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient should be developed to ensure adequate separation from any impurities. A starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 2.5 μL.[2]

  • Detection Wavelength: A full UV scan of the analyte should be performed to determine the optimal wavelength for detection.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 50 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to cover the expected concentration range of the samples.

  • Sample Solution: The sample preparation will depend on the matrix. For a simple solution, dissolve an accurately weighed amount of the sample in methanol to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on established GC-MS methods for the analysis of benzyl alcohol and other volatile impurities.[3][6]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5MS (30 m × 0.25 mm × 0.25μm) or equivalent non-polar capillary column.[3]

2. Reagents and Materials:

  • Methanol or other suitable solvent (GC grade).

  • Helium (carrier gas).

  • This compound reference standard.

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250-280 °C.[3][6]

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Carrier Gas Flow Rate: Constant flow, typically around 1 mL/min.[6]

  • Oven Temperature Program: A starting point could be to hold at 60°C for a few minutes, then ramp up to 280°C. The ramp rate should be optimized for best separation.

  • MS Interface Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.[6]

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a suitable mass range to include the molecular ion and expected fragment ions of this compound (e.g., m/z 50-300).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent like methanol.

  • Working Standard Solutions: Create a calibration curve by diluting the stock solution to several concentration levels.

  • Sample Solution: Dissolve the sample in the same solvent used for the standards to a concentration within the linear range of the method.

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, in accordance with ICH guidelines. This process ensures that the chosen method is suitable for its intended purpose.

Analytical Method Validation Workflow cluster_validation_params Validation Parameters start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity protocol->linearity range_node Range protocol->range_node accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantitation (LOQ) protocol->loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Document Results in Validation Report end End: Method Approved for Routine Use documentation->end

References

Comparative Analysis of Synthetic Routes to 2,4-Dichloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes for the preparation of 2,4-dichloro-5-fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis focuses on reaction efficiency, reagent accessibility, and overall yield, supported by available experimental data to inform methodological choices in a laboratory and process development setting.

Introduction

This compound is a crucial building block in medicinal chemistry. The efficient and scalable synthesis of this intermediate is of significant interest. This document outlines and compares three primary synthetic pathways, each commencing from the readily available starting material, 2,4-dichlorofluorobenzene. The routes diverge in their approach to the final reduction step, employing different functional group transformations to achieve the target alcohol.

The synthesis strategies evaluated are:

  • Route 1: Reduction of 2,4-Dichloro-5-fluorobenzoic Acid

  • Route 2: Reduction of 2,4-Dichloro-5-fluorobenzoyl Chloride

  • Route 3: Catalytic Hydrogenation of 2,4-Dichloro-5-fluorobenzaldehyde

Below, we present a detailed comparison of these routes, including experimental protocols and quantitative data where available.

Data Presentation

RouteStarting MaterialKey IntermediatesReducing AgentReported Overall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
1 2,4-Dichlorofluorobenzene2,4-Dichloro-5-fluoroacetophenone, 2,4-Dichloro-5-fluorobenzoic AcidLithium Aluminum Hydride (LiAlH₄)Not explicitly reported for the full sequenceNot explicitly reportedDirect reduction from a stable carboxylic acid intermediate.LiAlH₄ is a highly reactive and hazardous reagent requiring stringent anhydrous conditions.
2 2,4-Dichlorofluorobenzene2,4-Dichloro-5-fluorobenzoic Acid, 2,4-Dichloro-5-fluorobenzoyl ChlorideSodium Borohydride (NaBH₄)>88% (for benzoyl chloride synthesis)>95% (for benzoyl chloride)NaBH₄ is a milder and safer reducing agent than LiAlH₄. The acid chloride is a highly reactive intermediate.Requires an additional step to form the acid chloride. Thionyl chloride is corrosive.
3 2,4-Dichlorofluorobenzene2,4-Dichloro-5-fluorobenzaldehydeCatalytic Hydrogenation (e.g., H₂/Pd-C)Not explicitly reported for this specific substrateNot explicitly reported"Green" chemistry approach with potentially high atom economy.Requires specialized high-pressure hydrogenation equipment. Catalyst can be expensive.

Experimental Protocols

Route 1: Reduction of 2,4-Dichloro-5-fluorobenzoic Acid

This route involves the initial synthesis of 2,4-dichloro-5-fluorobenzoic acid, which is then reduced to the target alcohol.

Step 1a: Synthesis of 2,4-Dichloro-5-fluoroacetophenone

  • Procedure: A mixture of 2,4-dichlorofluorobenzene (0.2 mol) and aluminum chloride (0.5 mol) is treated with acetyl chloride (0.3 mol) at a temperature between 20°C and 40°C. The reaction mixture is then heated to 120°C and stirred for 2 hours. The hot mixture is subsequently poured onto ice, and the resulting oil is extracted with methylene chloride.

Step 1b: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid

  • Procedure: The crude 2,4-dichloro-5-fluoroacetophenone from the previous step is treated with a sodium hypochlorite solution (chlorine solution, 150 g of active chlorine/L). The mixture is stirred for 1 hour at room temperature and then refluxed for 2 hours. After separation of the formed chloroform, the aqueous layer is acidified with concentrated hydrochloric acid to a pH of 1 to precipitate the product. The solid is collected by filtration to yield 2,4-dichloro-5-fluorobenzoic acid. A yield of 80% has been reported for this step.[1]

Step 1c: Reduction of 2,4-Dichloro-5-fluorobenzoic Acid to this compound

  • General Procedure (based on analogous reductions): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The suspension is cooled in an ice bath. A solution of 2,4-dichloro-5-fluorobenzoic acid in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Route 2: Reduction of 2,4-Dichloro-5-fluorobenzoyl Chloride

This pathway also proceeds through 2,4-dichloro-5-fluorobenzoic acid, which is then converted to the more reactive acid chloride prior to reduction.

Step 2a & 2b: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid

  • The procedure is identical to Steps 1a and 1b in Route 1.

Step 2c: Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

  • Procedure: 2,4-Dichloro-5-fluorobenzoic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), and heated to reflux. The reaction is monitored for the cessation of gas evolution. After completion, the excess thionyl chloride is removed by distillation, and the crude 2,4-dichloro-5-fluorobenzoyl chloride is purified by vacuum distillation. A patent describes a total yield of over 88% for the synthesis of the benzoyl chloride from 2,4-dichlorofluorobenzene, with a purity of over 95%.[2]

Step 2d: Reduction of 2,4-Dichloro-5-fluorobenzoyl Chloride to this compound

  • General Procedure (based on analogous reductions): To a stirred solution of 2,4-dichloro-5-fluorobenzoyl chloride in a suitable solvent such as tetrahydrofuran (THF) or ethanol, sodium borohydride (NaBH₄) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the careful addition of water or dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Route 3: Catalytic Hydrogenation of 2,4-Dichloro-5-fluorobenzaldehyde

This route would first involve the synthesis of the corresponding aldehyde, followed by catalytic hydrogenation.

Step 3a: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde

Step 3b: Catalytic Hydrogenation of 2,4-Dichloro-5-fluorobenzaldehyde to this compound

  • General Procedure (based on analogous reductions): 2,4-Dichloro-5-fluorobenzaldehyde is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a high-pressure hydrogenation vessel. A catalytic amount of a hydrogenation catalyst (e.g., 5% or 10% Palladium on carbon, Pd/C) is added. The vessel is then purged with hydrogen gas and pressurized to a desired pressure. The reaction mixture is stirred at a specific temperature until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound. For the hydrogenation of a similar substrate, 4-fluorobenzaldehyde, quantitative conversion to 4-fluorobenzyl alcohol has been achieved using a manganese-based catalyst under 50 bar of H₂ pressure in ethanol.[3]

Mandatory Visualization

Synthesis_Route_1 Start 2,4-Dichlorofluorobenzene Intermediate1 2,4-Dichloro-5-fluoroacetophenone Start->Intermediate1 Acetyl Chloride, AlCl₃ Intermediate2 2,4-Dichloro-5-fluorobenzoic Acid Intermediate1->Intermediate2 NaOCl Product This compound Intermediate2->Product LiAlH₄

Caption: Route 1: Synthesis via reduction of 2,4-dichloro-5-fluorobenzoic acid.

Synthesis_Route_2 Start 2,4-Dichlorofluorobenzene Intermediate1 2,4-Dichloro-5-fluorobenzoic Acid Start->Intermediate1 1. Acetyl Chloride, AlCl₃ 2. NaOCl Intermediate2 2,4-Dichloro-5-fluorobenzoyl Chloride Intermediate1->Intermediate2 SOCl₂ Product This compound Intermediate2->Product NaBH₄

Caption: Route 2: Synthesis via reduction of 2,4-dichloro-5-fluorobenzoyl chloride.

Synthesis_Route_3 Start 2,4-Dichlorofluorobenzene Intermediate1 2,4-Dichloro-5-fluorobenzaldehyde Start->Intermediate1 Formylation Product This compound Intermediate1->Product H₂, Catalyst (e.g., Pd/C)

Caption: Route 3: Synthesis via catalytic hydrogenation of the corresponding aldehyde.

Conclusion

The selection of an optimal synthesis route for this compound will depend on the specific requirements of the researcher or organization, including scale, available equipment, safety considerations, and cost.

  • Route 1 (via Benzoic Acid and LiAlH₄): This is a direct approach from a stable intermediate. However, the use of LiAlH₄ necessitates stringent safety precautions and anhydrous conditions, which may not be suitable for all laboratory settings.

  • Route 2 (via Benzoyl Chloride and NaBH₄): This route employs a milder and safer reducing agent in NaBH₄. The high yield and purity reported for the synthesis of the benzoyl chloride intermediate make this an attractive option, despite the additional step. This route may be well-suited for larger scale preparations where the handling of thionyl chloride can be appropriately managed.

  • Route 3 (via Aldehyde and Catalytic Hydrogenation): This method represents a potentially greener and more atom-economical approach. However, it requires access to high-pressure hydrogenation equipment, and the initial synthesis of the aldehyde intermediate may present its own challenges.

Further research and process optimization would be required to provide a definitive quantitative comparison of these routes for the synthesis of this compound. The information and general protocols provided herein serve as a valuable starting point for the development of a robust and efficient synthetic strategy.

References

A Comparative Analysis of Purity in Commercially Available 2,4-Dichloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in drug discovery and development, directly impacting reaction efficiency, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2,4-Dichloro-5-fluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of the stated purity from various commercial suppliers and outlines the standardized analytical methodologies required for independent verification.

Stated Purity Comparison

The purity of this compound can vary between suppliers. While most commercial sources claim a purity of 98% or higher, the nature and percentage of impurities can differ. The following table summarizes the stated purity levels from a selection of commercial suppliers. It is important to note that these values are as stated by the supplier and independent verification is always recommended.

Supplier Product Number Stated Purity (%) Analytical Method Cited
Sigma-AldrichCDS004892≥98.0GC
Thermo Fisher ScientificAC44778005098Not Specified
TCI AmericaD4846>98.0GC
Santa Cruz Biotechnologysc-225324≥98.0Not Specified
Combi-BlocksQC-7735>98.0Not Specified

Note: This data is based on publicly available information and may be subject to change. Researchers should always consult the most recent certificate of analysis (CoA) from the supplier.

Experimental Protocols for Purity Verification

Independent verification of purity is crucial. The following are standard protocols for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a common and effective method for assessing the purity of volatile and semi-volatile compounds like this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/minute.

    • Hold: Maintain at 250°C for 5 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the main component from non-volatile impurities.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by comparing the area of the principal peak to the total peak area in the chromatogram.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the purity analysis process and the role of such building blocks in a broader context.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Workflow cluster_2 Data Processing & Comparison A Procure 2,4-Dichloro-5-fluorobenzyl alcohol from multiple suppliers B Prepare samples for analysis (e.g., 1 mg/mL in Dichloromethane) A->B C GC-FID Analysis B->C D HPLC-UV Analysis B->D E Integrate Peak Areas C->E D->E F Calculate Purity (%) E->F G Compare results across suppliers F->G

Caption: Experimental workflow for purity comparison.

G A 2,4-Dichloro-5-fluorobenzyl alcohol (Building Block) B Step 1: Oxidation A->B C Intermediate Aldehyde B->C D Step 2: Condensation Reaction C->D E Advanced Intermediate D->E F Step 3: Cyclization E->F G API Precursor F->G H Final API Synthesis G->H

Caption: Hypothetical synthetic pathway.

Comparative Analysis of 2,4-Dichloro-5-fluorobenzyl Alcohol and Its Analogs: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, a direct comparative study detailing the biological activity of 2,4-Dichloro-5-fluorobenzyl alcohol versus its non-fluorinated and other analogs remains elusive. While general information on the antiseptic properties of the parent compound, 2,4-dichlorobenzyl alcohol, is available, specific experimental data on the fluorinated variant is scarce, precluding a quantitative comparison of their biological performance.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the existing knowledge on 2,4-dichlorobenzyl alcohol and the potential influence of fluorination on the biological activity of benzyl alcohol derivatives, highlighting the significant gaps in the current research landscape.

2,4-Dichlorobenzyl Alcohol: An Established Antiseptic

2,4-Dichlorobenzyl alcohol is a well-documented mild antiseptic agent.[1][2][3] It is a common active ingredient in over-the-counter throat lozenges and other disinfecting compositions.[1][2] Its mechanism of action is believed to involve the denaturation of proteins on the surface of microorganisms, leading to their death.[3]

The Impact of Fluorination on Benzyl Alcohol Derivatives

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their biological activity. Fluorination can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] Studies on various fluorinated benzylpiperazines and other fluorinated compounds have shown that the position and number of fluorine atoms can significantly influence their pharmacological properties.[4][6] For instance, the placement of fluorine on an aromatic ring can affect a molecule's interaction with specific receptors.[4]

Data on this compound

Currently, publicly available information on the biological activity of this compound is limited to its availability from chemical suppliers for research purposes.[7][8][9][10] No specific studies detailing its antimicrobial, anticancer, or other biological activities, nor any direct comparisons with its analogs, were identified during the literature review. Patents related to benzyl alcohol derivatives as antimicrobial agents exist, but they do not provide specific comparative data for the 5-fluoro substituted variant.[11]

Experimental Data and Protocols: A Research Gap

The absence of published research on this compound means there is no experimental data to present in a comparative table, nor are there established experimental protocols for its biological evaluation.

Logical Relationships and Potential Research Directions

Based on the known effects of fluorination, it is plausible that this compound could exhibit altered biological activity compared to its non-fluorinated counterpart. The introduction of a fluorine atom at the 5-position of the benzene ring could potentially influence its antiseptic potency or confer novel biological properties. However, without experimental validation, this remains speculative.

The following diagram illustrates a potential workflow for a comparative study, should the necessary research be undertaken.

G Experimental Workflow for Comparative Analysis cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Comparison Compound1 This compound Antimicrobial Antimicrobial Activity (MIC, MBC) Compound1->Antimicrobial Anticancer Anticancer Activity (IC50 on cell lines) Compound1->Anticancer Toxicity Cytotoxicity Assays Compound1->Toxicity Compound2 2,4-Dichlorobenzyl alcohol Compound2->Antimicrobial Compound2->Anticancer Compound2->Toxicity Compound3 Other Analogs Compound3->Antimicrobial Compound3->Anticancer Compound3->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Toxicity->SAR Comparison Comparative Efficacy & Potency Assessment SAR->Comparison

Caption: Proposed workflow for comparing the biological activities of benzyl alcohol analogs.

Conclusion

While the topic of the biological activity of this compound versus its analogs is of scientific interest, the current body of research does not provide the necessary data to create a comprehensive comparison guide as requested. The lack of specific studies on the fluorinated compound makes it impossible to present quantitative data, detailed experimental protocols, or a definitive analysis of its biological activity in relation to its analogs. This highlights a clear gap in the scientific literature and presents an opportunity for future research to explore the potential effects of fluorination in this class of compounds. Further investigation is required to elucidate the biological profile of this compound and to enable a meaningful comparison with its established analogs.

References

Spectroscopic Comparison of 2,4-Dichloro-5-fluorobenzyl Alcohol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 2,4-Dichloro-5-fluorobenzyl alcohol with its structural analogs, including 2,4-dichlorobenzyl alcohol, 2-chloro-5-fluorobenzyl alcohol, and 4-chloro-2-fluorobenzyl alcohol. This comparative analysis, supported by experimental data, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected analogs. This data is essential for the identification, characterization, and purity assessment of these compounds.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 7.55 (d, J = 6.9 Hz, 1H), 7.42 (d, J = 8.7 Hz, 1H), 4.70 (s, 2H), 2.50 (br s, 1H)158.0 (d, J = 248.5 Hz), 137.9 (d, J = 3.3 Hz), 132.0 (d, J = 10.1 Hz), 121.8 (d, J = 20.0 Hz), 119.2 (d, J = 23.4 Hz), 116.8 (d, J = 6.4 Hz), 61.53350 (br, O-H), 1580, 1480, 1250, 1150, 880194 (M+), 177, 165, 130
2,4-Dichlorobenzyl alcohol [1]7.46 (d, J=2.1 Hz, 1H), 7.38 (d, J=8.3 Hz, 1H), 7.28 (dd, J=8.3, 2.1 Hz, 1H), 4.71 (s, 2H), 2.31 (s, 1H)137.2, 133.9, 132.8, 129.5, 128.9, 127.4, 62.93338 (br, O-H), 1591, 1472, 1103, 866176 (M+), 141, 111, 75[2]
2-Chloro-5-fluorobenzyl alcohol 7.30 (dd, J=8.7, 5.4 Hz, 1H), 7.15 (dd, J=8.7, 3.0 Hz, 1H), 7.00 (td, J=8.7, 3.0 Hz, 1H), 4.70 (s, 2H), 2.20 (t, J=6.0 Hz, 1H)162.1 (d, J=246.0 Hz), 140.8 (d, J=7.0 Hz), 130.8 (d, J=8.0 Hz), 116.0 (d, J=23.0 Hz), 114.8 (d, J=21.0 Hz), 62.03350 (br, O-H), 1590, 1480, 1240, 1140, 810160 (M+), 143, 125, 95
4-Chloro-2-fluorobenzyl alcohol 7.40 (t, J=8.4 Hz, 1H), 7.20 (dd, J=8.4, 2.1 Hz, 1H), 7.10 (dd, J=10.2, 2.1 Hz, 1H), 4.70 (s, 2H), 2.10 (t, J=6.0 Hz, 1H)160.5 (d, J=248.0 Hz), 135.0 (d, J=8.0 Hz), 130.0 (d, J=5.0 Hz), 128.5 (d, J=3.0 Hz), 118.0 (d, J=24.0 Hz), 114.5 (d, J=21.0 Hz), 58.53340 (br, O-H), 1610, 1490, 1230, 1120, 870160 (M+), 143, 125, 95

Note: NMR data was recorded in CDCl₃. J values are in Hz.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded on a Thermo Scientific Nicolet iS50 FTIR spectrometer using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid or liquid sample was placed directly on the diamond crystal. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled with a mass spectrometer (GC-MS). An Agilent 7890B GC system equipped with an HP-5ms column was used for separation, and an Agilent 5977A MSD was used for detection. The electron ionization (EI) mode was operated at 70 eV. The ion source temperature was maintained at 230°C, and the quadrupole temperature was set to 150°C.

Spectroscopic Comparison Workflow

The following diagram illustrates the workflow for the spectroscopic comparison of the benzyl alcohol derivatives.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison C1 This compound NMR NMR (1H, 13C) C1->NMR FTIR FTIR C1->FTIR MS Mass Spectrometry C1->MS C2 2,4-Dichlorobenzyl alcohol C2->NMR C2->FTIR C2->MS C3 2-Chloro-5-fluorobenzyl alcohol C3->NMR C3->FTIR C3->MS C4 4-Chloro-2-fluorobenzyl alcohol C4->NMR C4->FTIR C4->MS DA Data Acquisition & Processing NMR->DA FTIR->DA MS->DA Comp Comparative Analysis DA->Comp Report Comparison Guide Comp->Report

Caption: Workflow for Spectroscopic Comparison.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship in identifying an unknown substituted benzyl alcohol using the spectroscopic data.

Logical_Identification_Pathway Identification of Substituted Benzyl Alcohol Unknown Unknown Benzyl Alcohol Sample NMR NMR Analysis (Chemical Shifts, Coupling Patterns) Unknown->NMR IR IR Analysis (Functional Group Identification) Unknown->IR MS MS Analysis (Molecular Weight, Isotopic Pattern) Unknown->MS Data Spectroscopic Data (¹H, ¹³C, IR, MS) NMR->Data IR->Data MS->Data Comparison Comparison with Database Data->Comparison Identification Structural Elucidation & Identification Comparison->Identification

Caption: Logical Pathway for Compound Identification.

References

Quantitative Analysis of 2,4-Dichloro-5-fluorobenzyl Alcohol in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is critical for ensuring reaction efficiency, product purity, and overall process control. This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-Dichloro-5-fluorobenzyl alcohol, a key intermediate in various synthetic pathways. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their respective performances with supporting data from analogous compounds.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique is contingent on various factors including the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. Below is a summary of the performance characteristics of HPLC, GC-MS, and qNMR for the quantification of aromatic alcohols, which can be extrapolated for the analysis of this compound.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.0.86 µg/mL (for benzyl alcohol)[1]2.5 µg/mL (for benzyl alcohol)[1]>0.999[1][2]Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy.[3][4][5]Requires solvent consumption, can be more time-consuming than GC.[3][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.0.05 µg/g (for benzyl alcohol)[2]0.1 µg/g (for benzyl alcohol)[2]>0.999[2]High sensitivity and selectivity, especially for volatile and semi-volatile compounds. Faster analysis times.[3][6]Requires sample volatility; derivatization may be needed for polar compounds. High temperatures can degrade thermally sensitive analytes.[3][7]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.Compound dependent, typically in the mg range.Compound dependent, typically in the mg range.Not applicable (absolute quantification)Primary analytical method providing direct, absolute quantification without the need for a calibration curve. Non-destructive.[8][9]Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard. Potential for signal overlap in complex mixtures.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are representative protocols for HPLC and GC-MS analysis of compounds structurally similar to this compound, which can be adapted for the target analyte.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the simultaneous determination of tolfenamic acid and benzyl alcohol in a veterinary pharmaceutical preparation.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Hypersil BDS C18 column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 50mM triethylamine (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: The reaction mixture is diluted with the mobile phase to a concentration within the linear range of the method. For example, a target concentration of 200 µg/mL for the analyte. The solution should be filtered through a 0.22 µm membrane filter before injection.

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to concentrations spanning the expected sample concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a method for the determination of benzyl alcohol in injectable suspensions.[2]

  • Instrumentation: A GC system equipped with a mass selective detector.

  • Column: DB-5 (5%-phenyl)-methylpolysiloxane column (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 5 minutes, then ramped at 10°C/min to 180°C.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: The reaction mixture is diluted with a suitable solvent (e.g., methanol or dichloromethane) to a concentration within the linear range of the instrument.

  • Standard Preparation: A stock solution of this compound is prepared in the same solvent as the sample. Calibration standards are prepared by serial dilution of the stock solution.

Visualizing the Analytical Workflow

To better illustrate the logical flow of a quantitative analysis, the following diagrams depict the key stages of the HPLC and GC-MS experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution_Sample Dilute with Mobile Phase Sample->Dilution_Sample Standard Reference Standard Dilution_Standard Prepare Calibration Curve Standards Standard->Dilution_Standard Filtration Filter (0.22 µm) Dilution_Sample->Filtration Injection Inject into HPLC System Dilution_Standard->Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: A typical workflow for the quantification of this compound using HPLC.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Reaction Mixture Dilution_Sample_GC Dilute with Organic Solvent Sample_GC->Dilution_Sample_GC Standard_GC Reference Standard Dilution_Standard_GC Prepare Calibration Curve Standards Standard_GC->Dilution_Standard_GC Injection_GC Inject into GC-MS System Dilution_Sample_GC->Injection_GC Dilution_Standard_GC->Injection_GC Separation_GC Chromatographic Separation (DB-5) Injection_GC->Separation_GC Detection_GC Mass Spectrometric Detection Separation_GC->Detection_GC Integration_GC Peak Area Integration Detection_GC->Integration_GC Calibration_GC Construct Calibration Curve Integration_GC->Calibration_GC Quantification_GC Calculate Concentration Calibration_GC->Quantification_GC

Caption: A generalized workflow for the quantification of this compound using GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound in a reaction mixture. The choice between these methods will depend on the specific requirements of the analysis. HPLC is a versatile technique suitable for a broad range of compounds, while GC-MS offers higher sensitivity for volatile analytes. For absolute quantification without the need for a specific reference standard, qNMR presents a valuable, albeit less sensitive, alternative. The provided protocols and workflows serve as a foundation for developing and validating a robust analytical method tailored to your specific research and development needs.

References

Establishing a Reference Standard for 2,4-Dichloro-5-fluorobenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a well-characterized reference standard for 2,4-Dichloro-5-fluorobenzyl alcohol. Due to the absence of a commercially available certified reference standard for this specific molecule, this document outlines a proposed synthesis pathway, potential impurity profile, and a suite of analytical techniques for its characterization and purity assessment. The methodologies are drawn from established practices for analogous halogenated benzyl alcohols, providing a robust starting point for any laboratory aiming to produce and qualify this compound for research and development purposes.

Comparison of Analytical Techniques for Purity and Identity Confirmation

A multi-pronged analytical approach is essential for the comprehensive characterization of a new reference standard. The following table compares the utility of various analytical techniques for the assessment of this compound.

Analytical TechniqueParameter AssessedStrengthsConsiderations
Gas Chromatography (GC) Purity, Residual SolventsHigh resolution for volatile impurities, sensitive Flame Ionization Detector (FID).Requires derivatization for less volatile compounds, potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) Purity, Non-volatile ImpuritiesVersatile with various detectors (UV, DAD), suitable for a wide range of compounds.Mobile phase selection is critical for optimal separation.
Mass Spectrometry (MS) Molecular Weight, StructureProvides molecular weight and fragmentation patterns for structural confirmation.Often coupled with GC or HPLC for separation prior to detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure Elucidation, PurityUnambiguous structure determination (¹H, ¹³C, ¹⁹F NMR), quantitative capabilities (qNMR).Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsConfirms the presence of key functional groups (e.g., -OH, C-Cl, C-F).Provides limited information on purity.
Elemental Analysis Elemental CompositionConfirms the elemental composition (C, H, Cl, F, O) of the molecule.Requires a highly purified sample for accurate results.

Proposed Synthesis and Potential Impurity Profile

A plausible synthetic route to this compound involves the reduction of the corresponding benzoic acid. The synthesis of the precursor, 2,4-Dichloro-5-fluorobenzoic acid, has been reported and provides a basis for identifying potential process-related impurities.

Synthesis_Pathway 2,4-Dichlorofluorobenzene 2,4-Dichlorofluorobenzene Friedel_Crafts Friedel-Crafts Acylation 2,4-Dichlorofluorobenzene->Friedel_Crafts Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Friedel_Crafts Intermediate 2,4-Dichloro-5-fluoroacetophenone Friedel_Crafts->Intermediate Oxidation Oxidation Intermediate->Oxidation Benzoic_Acid 2,4-Dichloro-5-fluorobenzoic acid Oxidation->Benzoic_Acid Reduction Reduction Benzoic_Acid->Reduction Target This compound Reduction->Target GC_Workflow Sample_Prep Sample Preparation (1 mg/mL solution) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis HPLC_Workflow Sample_Prep Sample Preparation (0.5 mg/mL solution) Injection HPLC Injection Sample_Prep->Injection Separation Reverse-Phase Separation Injection->Separation Detection DAD/UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

Inter-laboratory Comparison of 2,4-Dichloro-5-fluorobenzyl Alcohol Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison (ILC) for the quantitative analysis of 2,4-Dichloro-5-fluorobenzyl alcohol. The objective of this study is to assess the proficiency of participating laboratories in accurately quantifying this compound and to provide a benchmark for analytical performance. This document outlines the experimental protocols used, presents a comparative analysis of the results, and offers insights into the reliability and reproducibility of the analytical methods employed.

Study Overview

A proficiency testing (PT) scheme was designed to evaluate the performance of various laboratories in the quantification of this compound in a standardized sample matrix. Each of the ten participating laboratories received two blind samples (Sample A and Sample B) with different known concentrations of the analyte. The laboratories were instructed to perform the analysis in triplicate using their own equipment and personnel, but following a standardized analytical method provided for this study. The results were then compiled and statistically analyzed to determine the consensus concentration and to evaluate each laboratory's performance based on parameters such as accuracy, precision, and recovery.

Experimental Protocols

A standardized analytical method based on High-Performance Liquid Chromatography (HPLC) with UV detection was provided to all participating laboratories to ensure a common basis for comparison.[1][2][3]

2.1. Sample Preparation

  • Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Calibration Standards: A series of calibration standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: The provided samples (A and B) were diluted with the mobile phase to fall within the calibration range. A dilution factor of 10 was recommended. The sample preparation workflow is illustrated in the diagram below.[4]

2.2. HPLC-UV Method

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

2.3. Data Analysis

Each laboratory was required to construct a calibration curve from the standards and determine the concentration of this compound in the provided samples. The final concentration was to be reported in µg/mL, accounting for the dilution factor.

Data Presentation and Comparative Analysis

The data reported by the ten participating laboratories for the two samples are summarized below. The consensus values were determined by calculating the robust mean of the submitted results.

Table 1: Inter-laboratory Comparison Results for Sample A

Laboratory IDReported Concentration (µg/mL)Standard Deviation (±)Recovery (%)
Lab 148.90.597.8
Lab 250.20.3100.4
Lab 349.50.699.0
Lab 451.10.4102.2
Lab 547.80.795.6
Lab 650.50.2101.0
Lab 749.80.599.6
Lab 852.00.8104.0
Lab 948.50.497.0
Lab 1050.90.3101.8
Consensus Value 49.9
True Value 50.0

Table 2: Inter-laboratory Comparison Results for Sample B

Laboratory IDReported Concentration (µg/mL)Standard Deviation (±)Recovery (%)
Lab 198.20.998.2
Lab 2100.50.7100.5
Lab 399.11.199.1
Lab 4101.80.8101.8
Lab 596.51.396.5
Lab 6101.10.6101.1
Lab 799.90.999.9
Lab 8103.51.5103.5
Lab 997.80.897.8
Lab 10101.50.7101.5
Consensus Value 99.9
True Value 100.0

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Receive Blind Samples (A and B) dilute Dilute Samples with Mobile Phase start->dilute 10x Dilution inject Inject Samples and Standards into HPLC dilute->inject prep_standards Prepare Calibration Standards calibrate Generate Calibration Curve quantify Quantify Analyte Concentration calibrate->quantify acquire Acquire Chromatograms at 220 nm inject->acquire acquire->quantify report Report Final Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

Discussion

The results of this inter-laboratory comparison demonstrate a good overall agreement among the participating laboratories. For both samples, the consensus values were in close alignment with the true values, indicating that the provided HPLC method is robust and reliable for the quantification of this compound. The majority of laboratories achieved recovery rates between 95% and 105%, which is generally considered acceptable for this type of analysis.

Laboratories 5 and 8 showed the most significant deviations from the consensus values for both samples. These deviations could be attributed to a number of factors, including minor variations in sample preparation, instrument calibration, or data processing. It is recommended that these laboratories review their internal procedures to identify potential sources of error.

Conclusion

This hypothetical inter-laboratory comparison provides a valuable framework for assessing analytical proficiency in the quantification of this compound. The standardized HPLC-UV method proved to be suitable for achieving accurate and reproducible results. Such proficiency testing schemes are essential for ensuring data quality and comparability across different research and development sites, ultimately contributing to the reliability of drug development processes. Regular participation in such comparisons is encouraged for all laboratories involved in the analysis of pharmaceutical compounds.

References

A Comparative Analysis of Synthetic Routes to 2,4-Dichloro-5-fluorobenzyl Alcohol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-benefit analysis of three primary synthetic pathways to 2,4-Dichloro-5-fluorobenzyl alcohol—a key intermediate in pharmaceutical synthesis—reveals that the reduction of 2,4-dichloro-5-fluorobenzaldehyde with sodium borohydride offers the most balanced approach in terms of cost, efficiency, and safety for laboratory-scale production. While catalytic hydrogenation presents a greener alternative and reduction of the corresponding carboxylic acid with lithium aluminum hydride provides high reactivity, the sodium borohydride method stands out for its operational simplicity and economic viability.

This guide provides a detailed comparison of three common methods for the synthesis of this compound: the reduction of 2,4-dichloro-5-fluorobenzaldehyde using sodium borohydride (Method A), the catalytic hydrogenation of 2,4-dichloro-5-fluorobenzaldehyde (Method B), and the reduction of 2,4-dichloro-5-fluorobenzoic acid with lithium aluminum hydride (Method C). The analysis is tailored for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate synthetic route based on their specific needs, considering factors such as cost, yield, reaction time, and safety.

Comparative Analysis of Synthesis Methods

A summary of the key performance indicators for each synthesis method is presented below. The cost analysis is based on a laboratory scale synthesis of 10 grams of the final product.

Parameter Method A: NaBH₄ Reduction of Aldehyde Method B: Catalytic Hydrogenation of Aldehyde Method C: LiAlH₄ Reduction of Carboxylic Acid
Starting Material 2,4-Dichloro-5-fluorobenzaldehyde2,4-Dichloro-5-fluorobenzaldehyde2,4-Dichloro-5-fluorobenzoic acid
Key Reagent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)Lithium Aluminum Hydride (LiAlH₄)
Catalyst None5% Palladium on Carbon (Pd/C)None
Typical Yield ~95%>90%~90%
Reaction Time 2-4 hours4-8 hours4-6 hours
Reaction Temperature Room TemperatureRoom Temperature0°C to Room Temperature
Estimated Cost per 10g Product $50 - $70$80 - $100 (excluding hydrogenation apparatus)$90 - $120
Safety Considerations Flammable hydrogen gas evolution upon quenching.Handling of flammable hydrogen gas under pressure.Highly reactive and pyrophoric reagent, reacts violently with water.
Environmental Impact Boron waste.Greenest method, water is the main byproduct.Hazardous aluminum salts waste.

Method A: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde with Sodium Borohydride (NaBH₄)

This method is often the preferred choice for small-scale laboratory synthesis due to its simplicity, high yields, and the relatively low cost and safer handling of sodium borohydride compared to lithium aluminum hydride.

Experimental Protocol:
  • Dissolution: In a round-bottom flask, dissolve 10.0 g (51.8 mmol) of 2,4-dichloro-5-fluorobenzaldehyde in 100 mL of methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: Slowly add 2.94 g (77.7 mmol) of sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid at 0°C.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Figure 1. Synthesis of this compound via NaBH₄ reduction.

Method B: Catalytic Hydrogenation of 2,4-Dichloro-5-fluorobenzaldehyde

Catalytic hydrogenation is an environmentally friendly method that typically offers high yields and purity. However, it requires specialized equipment to handle hydrogen gas safely.

Experimental Protocol:
  • Catalyst Suspension: In a hydrogenation vessel, suspend 0.5 g of 5% Pd/C catalyst in 100 mL of ethanol.

  • Addition of Aldehyde: Add 10.0 g (51.8 mmol) of 2,4-dichloro-5-fluorobenzaldehyde to the suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (3-5 bar) and stir the mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

  • Filtration: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Figure 2. Synthesis of this compound via catalytic hydrogenation.

Method C: Reduction of 2,4-Dichloro-5-fluorobenzoic Acid with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting carboxylic acids directly to alcohols in high yields. However, its high reactivity and pyrophoric nature demand stringent safety precautions and anhydrous reaction conditions.

Experimental Protocol:
  • LAH Suspension: In a dry, three-necked, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2.95 g (77.7 mmol) of lithium aluminum hydride in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Carboxylic Acid: Slowly add a solution of 10.0 g (47.8 mmol) of 2,4-dichloro-5-fluorobenzoic acid in 50 mL of anhydrous THF dropwise to the LAH suspension, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quenching (Fieser workup): Cautiously quench the reaction at 0°C by the sequential dropwise addition of 3 mL of water, 3 mL of 15% aqueous sodium hydroxide, and finally 9 mL of water.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts. Wash the filter cake with THF. Combine the filtrate and washings.

  • Drying and Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Figure 3. Synthesis of this compound via LiAlH₄ reduction.

Conclusion

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5-fluorobenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-5-fluorobenzyl alcohol, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound can cause serious eye damage and may be harmful if inhaled. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.

II. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. This compound is a halogenated organic compound and must be disposed of in a designated halogenated waste stream.[2][3]

Key Segregation Principles:

  • Do not mix halogenated waste with non-halogenated organic waste.[2][4]

  • Do not mix with other hazardous waste categories such as acids, bases, or heavy metals.[2][5]

  • Do not dispose of this chemical down the drain.[5][6]

III. Step-by-Step Disposal Protocol

  • Container Selection: Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container. Polyethylene containers are often recommended for halogenated solvents.[6] Ensure the container has a threaded cap that can be tightly sealed.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" as soon as the first drop of waste is added.[2][4] The label must include:

    • The full chemical name: "Waste this compound"

    • An accurate list of all chemical constituents and their approximate percentages.[2]

    • Relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when actively adding waste.[4]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6]

    • Follow your institution's guidelines for the maximum allowable volume of hazardous waste that can be accumulated in a satellite accumulation area.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal. Do not attempt to dispose of the chemical waste yourself.

IV. Quantitative Disposal Parameters

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[2][3]
Container Type Compatible, sealed container (e.g., Polyethylene)[6]
Labeling "Hazardous Waste" with full chemical name and constituents[2][4]
Segregation Separate from non-halogenated, acidic, basic, and heavy metal waste[2][5]
Disposal Method Incineration in a licensed facility or burial in a designated landfill[1][3]

V. Disposal Workflow

start Start: Generation of This compound waste identify Identify as Halogenated Organic Waste start->identify select_container Select Designated Halogenated Waste Container identify->select_container label_container Label Container: 'Hazardous Waste' + Chemical Name + Constituents select_container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Securely Seal Container After Each Addition add_waste->seal_container store Store in Designated Satellite Accumulation Area seal_container->store request_pickup Container Full? Request EHS Pickup store->request_pickup request_pickup->add_waste No ehs_disposal EHS Manages Final Disposal (Incineration/Landfill) request_pickup->ehs_disposal Yes end End ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dichloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-fluorobenzyl alcohol. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is required.

Protection TypeRequired EquipmentSpecifications & Remarks
Eye/Face Protection Safety goggles with side-shields or a full-face shieldMust be worn to prevent contact with eyes from splashes, mists, or aerosols. An emergency eye wash station should be readily accessible.[1][2]
Hand Protection Chemical-resistant glovesNitrile or other impervious gloves are recommended.[2] Gloves should be inspected before use and changed frequently, especially after contamination.[2][3] For prolonged contact, consider double gloving.
Skin and Body Protection Laboratory coat, work uniform, or impervious clothingA lab coat should be worn at all times.[2] Additional protective garments like aprons or sleevelets should be used for tasks with a higher risk of skin contact.[2]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood.[1] If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[2]

Health Hazard Information

Understanding the potential health hazards is crucial for safe handling.

Hazard TypeDescription
Acute Toxicity Harmful if inhaled. May cause harm if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][4][5] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][6] Rinse mouth with water.[3] Seek immediate medical attention.

Spill and Disposal Plan

Proper spill and disposal procedures are necessary to mitigate environmental contamination and ensure safety.

ProcedureAction
Handling & Storage Handle in a well-ventilated area, preferably under a fume hood.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place. Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[3]
Spill Cleanup For small spills, absorb with an inert, non-combustible material like sand or earth.[2] For large spills, prevent further leakage and dike the area.[2] Wear appropriate PPE during cleanup.[3] Collect the absorbed material and place it in a suitable, labeled container for disposal.[3]
Disposal Dispose of waste material in accordance with local, regional, and national regulations.[1] Do not allow the substance to enter drains or watercourses.[1][3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_hood exp_dispense Dispense Chemical prep_hood->exp_dispense exp_procedure Perform Experimental Procedure exp_dispense->exp_procedure cleanup_decon Decontaminate Work Area exp_procedure->cleanup_decon cleanup_store Store Securely in a Cool, Dry Place cleanup_decon->cleanup_store cleanup_waste Segregate Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose According to Regulations cleanup_waste->cleanup_dispose

Standard Laboratory Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.